Product packaging for 6-Aldehydoisoophiopogonone A(Cat. No.:CAS No. 112500-90-0)

6-Aldehydoisoophiopogonone A

カタログ番号: B058092
CAS番号: 112500-90-0
分子量: 354.3 g/mol
InChIキー: RTHZSGZAVUIROF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Aldehydo-isoophiopogonone A (CAS 112500-90-0) is a homoisoflavonoid natural product isolated from the dried root tuber of Ophiopogon japonicus and has also been identified in Glycyrrhiza glabra (licorice) . This compound is a potent, reversible competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, with an IC 50 of (12.67 ± 2.52) × 10 –5 molˑL −1 . Its mechanism involves coordination with the two copper ions in the enzyme's active center, driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions, leading to a conformational change that prevents substrate entrance . Beyond its role in skin pigmentation research, 6-Aldehydo-isoophiopogonone A demonstrates significant activity against multidrug-resistant bacterial strains, including Staphylococcus aureus , offering a promising scaffold for investigating new anti-infective strategies . The compound has the molecular formula C 19 H 14 O 7 and a molecular weight of 354.30 g/mol . It is supplied as a powder with a purity of HPLC≥98% and should be stored desiccated at -20°C . This product is intended for laboratory research purposes only and is not approved for use in humans, diagnostics, or therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O7 B058092 6-Aldehydoisoophiopogonone A CAS No. 112500-90-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZSGZAVUIROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Aldehydoisoophiopogonone A: A Technical Guide to its Discovery, Origin, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural organic compounds, that has been isolated from the roots of Ophiopogon japonicus. This plant, commonly known as mondo grass or dwarf lilyturf, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including inflammatory conditions. The chemical structure of this compound distinguishes it within the broader family of flavonoids and has prompted interest in its potential biological activities. This technical guide provides a comprehensive overview of the discovery and origin of this compound, alongside detailed experimental protocols and data relevant to the study of related compounds from its natural source.

Discovery and Origin

This compound is a naturally occurring phytochemical found in the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a member of the Asparagaceae family. The initial identification and characterization of this compound, along with other homoisoflavonoids, have been the subject of phytochemical investigations aiming to elucidate the bioactive constituents of this medicinally important plant.

Biological Activity and Therapeutic Potential

While this compound is a known constituent of Ophiopogon japonicus, a plant with recognized anti-inflammatory properties, specific quantitative data on its individual anti-inflammatory activity is not extensively documented in the available scientific literature. However, numerous studies on other homoisoflavonoids isolated from the same plant provide strong evidence for the potential of this class of compounds in modulating inflammatory pathways.

Research on structurally similar homoisoflavonoids from Ophiopogon japonicus has demonstrated significant inhibitory effects on key inflammatory mediators. These studies often utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, to assess the anti-inflammatory potential of these compounds. The primary endpoints in these assays typically include the measurement of nitric oxide (NO) production and the quantification of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β).

Data on Structurally Related Homoisoflavonoids from Ophiopogon japonicus

To provide a relevant context for the potential bioactivity of this compound, the following table summarizes the anti-inflammatory activities of other homoisoflavonoids isolated from Ophiopogon japonicus, as reported by Chen et al. (2017)[1][2][3].

CompoundAssayTargetIC50 (µg/mL)
Desmethylisoophiopogonone BNO ProductionNitric Oxide14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneNO ProductionNitric Oxide10.9 ± 0.8
4′-O-Demethylophiopogonanone ENO ProductionNitric Oxide66.4 ± 3.5
Palmitic acidNO ProductionNitric Oxide33.4 ± 2.9
Oleic acidNO ProductionNitric Oxide80.2 ± 2.3
4′-O-Demethylophiopogonanone ECytokine InhibitionIL-1β32.5 ± 3.5
Desmethylisoophiopogonone BCytokine InhibitionIL-1β64.3 ± 7.9
Palmitic acidCytokine InhibitionIL-1β65.3 ± 6.8
4′-O-Demethylophiopogonanone ECytokine InhibitionIL-613.4 ± 2.3
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneCytokine InhibitionIL-611.5 ± 2.8
Desmethylisoophiopogonone BCytokine InhibitionIL-632.4 ± 3.6
Oleic acidCytokine InhibitionIL-658.9 ± 6.8
Palmitic acidCytokine InhibitionIL-671.6 ± 11.7

Data presented is for compounds structurally related to this compound, isolated from the same plant source. This is intended to be illustrative of the potential anti-inflammatory activity of this class of compounds.

Experimental Protocols

The following are detailed experimental protocols adapted from studies on the anti-inflammatory activity of compounds isolated from Ophiopogon japonicus[1][2][3]. These methodologies are standard for assessing the anti-inflammatory effects of natural products.

Cell Culture

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as IL-6 and IL-1β, in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and IL-1β in the supernatants according to the manufacturer's instructions provided with the ELISA kits.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., MAPKs and NF-κB) are analyzed by Western blotting.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, and β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation from Ophiopogon japonicus cluster_bioassay In Vitro Anti-inflammatory Assays plant_material Dried Roots of Ophiopogon japonicus extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography purification HPLC Purification chromatography->purification compound This compound purification->compound treatment Compound Treatment & LPS Stimulation compound->treatment cell_culture RAW 264.7 Cell Culture cell_culture->treatment no_assay Nitric Oxide (NO) Production Assay treatment->no_assay cytokine_assay Cytokine (IL-6, IL-1β) ELISA Assay treatment->cytokine_assay western_blot Western Blot Analysis (MAPK, NF-κB pathways) treatment->western_blot

Fig. 1: General workflow for the isolation and anti-inflammatory screening of compounds.
Postulated Anti-inflammatory Signaling Pathway

Based on studies of related homoisoflavonoids from Ophiopogon japonicus, the anti-inflammatory mechanism is likely to involve the modulation of the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound This compound (Postulated) MAPK p38, JNK, ERK Compound->MAPK inhibits Compound->IKK inhibits MKK MKK3/6, MKK4/7 MAPKKK->MKK MKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IkB IκBα IKK->IkB phosphorylates & degrades NFkB_complex p65/p50-IκBα NFkB p65/p50 NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β, TNF-α) AP1_nuc->Pro_inflammatory_genes NFkB_nuc->Pro_inflammatory_genes Inflammatory_mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators

Fig. 2: Postulated mechanism of anti-inflammatory action via MAPK and NF-κB pathways.

Conclusion

This compound is a distinct homoisoflavonoid derived from the traditional medicinal plant Ophiopogon japonicus. While direct and extensive quantitative data on its anti-inflammatory properties are currently limited in the accessible literature, the well-documented anti-inflammatory activities of other structurally related homoisoflavonoids from the same source suggest that this compound is a promising candidate for further investigation. The provided experimental protocols and the postulated mechanism of action involving the MAPK and NF-κB signaling pathways offer a solid foundation for future research into the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific bioactivities and molecular targets of this compound, which could pave the way for its development as a novel anti-inflammatory agent.

References

The Natural Provenance of 6-Aldehydoisoophiopogonone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural phenolic compounds, that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural source, detailing the extraction and purification methodologies, quantitative yields, and an exploration of its potential biological activities. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug discovery.

Primary Natural Source

The principal natural source of this compound is the root tuber of Ophiopogon japonicus (L. f.) Ker-Gawl , a perennial herb belonging to the Liliaceae family.[] This plant is widely cultivated in East Asian countries and has a long history of use in traditional medicine. The roots of Ophiopogon japonicus are rich in a variety of bioactive compounds, including steroidal saponins (B1172615) and a diverse array of homoisoflavonoids, with this compound being a notable constituent.[]

Quantitative Analysis and Yield

The quantification of this compound from Ophiopogon japonicus has been achieved through a combination of advanced extraction and chromatographic techniques. A particularly efficient method involves Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) for purification. This approach has demonstrated the ability to yield highly pure this compound.

The following table summarizes the quantitative yield and purity of this compound obtained from a crude extract of Ophiopogon japonicus using the SFE-HSCCC method as reported by Ma et al. (2009).[2]

ParameterValueReference
Starting Material140 mg of crude extract[2]
Yield of this compound4.1 mg[2]
Purity of this compound98.3%[2]

Experimental Protocols

The following protocols are based on the successful methodology for the extraction and purification of this compound from the dried root tubers of Ophiopogon japonicus.[2]

Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids

This initial step is designed to efficiently extract a crude mixture of homoisoflavonoids from the plant material.

  • Plant Material Preparation: The dried root tubers of Ophiopogon japonicus are ground into a fine powder.

  • SFE System: A preparative Supercritical Fluid Extraction system is utilized.

  • Extraction Parameters:

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Dynamic Extraction Time: 4.0 hours

    • Modifier: 25% Methanol (B129727) in CO₂

  • Procedure: The powdered plant material is loaded into the extraction vessel. The SFE system is pressurized with supercritical CO₂ modified with methanol, and the extraction is carried out under the specified conditions. The resulting extract, enriched with homoisoflavonoids, is collected.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

This liquid-liquid partition chromatography technique is employed to isolate and purify this compound from the crude SFE extract.

  • HSCCC Instrument: A high-speed counter-current chromatograph is used.

  • Two-Phase Solvent System: A biphasic solvent system is prepared with the following composition:

  • Procedure:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the apparatus is rotated at a high speed.

    • The crude extract (140 mg) is dissolved in a small volume of the solvent mixture and injected into the system.

    • The effluent from the column is continuously monitored (e.g., by UV detection) and collected in fractions.

    • The fractions containing this compound are identified by High-Performance Liquid Chromatography (HPLC) analysis.

    • The purified fractions are combined and the solvent is evaporated to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Supercritical Fluid Extraction (SFE) cluster_purification High-Speed Counter-Current Chromatography (HSCCC) plant_material Dried, powdered Ophiopogon japonicus roots sfe_process SFE System (25 MPa, 55°C, 4h, 25% MeOH) plant_material->sfe_process crude_extract Crude Homoisoflavonoid Extract sfe_process->crude_extract hsccc_process HSCCC Separation (n-hexane:EtOAc:MeOH:ACN:H2O 1.8:1.0:1.0:1.2:1.0) crude_extract->hsccc_process fraction_collection Fraction Collection hsccc_process->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pure_compound Pure this compound (98.3% purity) hplc_analysis->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

Direct and extensive research on the specific biological activities and signaling pathways modulated by this compound is limited. However, studies on homoisoflavonoids isolated from Ophiopogon japonicus and related compounds provide some insights into its potential pharmacological effects.

Homoisoflavonoids as a class have been reported to possess anti-inflammatory and antioxidant properties.[3] Some research suggests that certain homoisoflavonoids can modulate inflammatory responses by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This inhibition is often associated with the downregulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

One study has investigated the inhibitory activity of this compound on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The results indicated that it acts as a reversible competitive inhibitor of tyrosinase.[4]

The following diagram illustrates a putative signaling pathway that could be influenced by this compound, based on the known activities of related homoisoflavonoids. It is important to note that this is a hypothetical model and requires direct experimental validation for this compound.

putative_signaling_pathway cluster_nucleus compound This compound (Putative) nf_kb_inhibition Inhibition of IκBα Degradation compound->nf_kb_inhibition ? inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor ikk IKK Complex receptor->ikk ikk->nf_kb_inhibition nf_kb NF-κB ikk->nf_kb nf_kb_inhibition->nf_kb nucleus Nucleus nf_kb->nucleus gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) inflammatory_response Inflammatory Response gene_transcription->inflammatory_response

Caption: Putative anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a naturally occurring homoisoflavonoid primarily sourced from the root tubers of Ophiopogon japonicus. Efficient and scalable methods for its extraction and purification, such as SFE coupled with HSCCC, have been established, enabling the acquisition of high-purity material for research purposes. While comprehensive studies on its specific biological activities and molecular targets are still emerging, preliminary evidence and the activities of related compounds suggest potential roles as an anti-inflammatory agent and a tyrosinase inhibitor. Further investigation into the precise mechanisms of action and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Homoisoflavonoid Enigma: Unraveling the Biosynthetic Pathway in Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogon japonicus, a perennial herb highly valued in traditional medicine, is a rich source of a unique class of secondary metabolites known as homoisoflavonoids. These compounds, characterized by a C16 skeleton (C6-C1-C6-C2), exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular protective effects. The intricate biosynthetic pathway leading to these valuable molecules is a subject of significant scientific interest, holding the key to unlocking their full therapeutic potential through biotechnological production. This technical guide provides an in-depth exploration of the homoisoflavonoid biosynthesis pathway in Ophiopogon japonicus, consolidating current knowledge on the enzymatic steps, relevant genes, quantitative data, and detailed experimental protocols to aid researchers and professionals in drug development.

The Core Biosynthetic Machinery: From Phenylalanine to a Chalcone (B49325) Intermediate

The biosynthesis of homoisoflavonoids in Ophiopogon japonicus commences with the general phenylpropanoid pathway, a fundamental route for the production of a vast array of plant natural products. This initial phase culminates in the formation of a chalcone scaffold, the central precursor for all flavonoids and their derivatives.

The key enzymatic players in this upstream pathway have been identified through transcriptomic analyses of Ophiopogon japonicus.[1][2] These include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The subsequent crucial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) . This results in the formation of naringenin (B18129) chalcone, the foundational C15 scaffold. Following this, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into its corresponding flavanone (B1672756), naringenin.

The Enigmatic Diversion: The Path to the Homoisoflavonoid Skeleton

The critical juncture where the biosynthetic route diverges from the general flavonoid pathway to the unique homoisoflavonoid scaffold in Ophiopogon japonicus is an area of ongoing investigation. While the precise enzymatic machinery in this species is yet to be fully elucidated, the prevailing hypothesis, drawn from studies in other homoisoflavonoid-producing plants, points to the involvement of a key enzyme: chalcone reductase (CHR) .

It is theorized that CHR acts on the chalcone intermediate, preventing its cyclization into a flavanone and instead catalyzing a reduction reaction. This would be followed by a series of uncharacterized enzymatic steps, likely involving a rearrangement and the addition of a one-carbon unit, to form the characteristic 3-benzylchroman-4-one core of homoisoflavonoids. Transcriptomic studies in Ophiopogon japonicus have revealed the expression of various reductase and synthase enzymes whose specific roles in this diversion are yet to be confirmed.

Quantitative Insights: Homoisoflavonoid Profile in Ophiopogon japonicus

The roots of Ophiopogon japonicus are the primary site of homoisoflavonoid accumulation. Numerous studies have employed High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify these compounds. Methylophiopogonanone A and Methylophiopogonanone B are consistently reported as the most abundant homoisoflavonoids.

Table 1: Quantitative Analysis of Major Homoisoflavonoids in the Roots of Ophiopogon japonicus

CompoundConcentration Range (mg/g dry weight)Analytical MethodReference(s)
Methylophiopogonanone A0.2 - 1.5HPLC-DAD, HPLC-MS[3][4]
Methylophiopogonanone B0.1 - 0.8HPLC-DAD, HPLC-MS[3][5]
6-Aldehydo-isoophiopogonanone A0.05 - 0.3HPLC-DAD[4]
Ophiopogonanone AVariableHPLC-MS[6]

Note: Concentrations can vary significantly based on the plant's geographical origin, cultivation conditions, and harvesting time.

Experimental Protocols

Quantification of Homoisoflavonoids by HPLC-MS

This protocol provides a general framework for the extraction and quantitative analysis of homoisoflavonoids from Ophiopogon japonicus roots.

a. Sample Preparation and Extraction:

  • Dry the roots of Ophiopogon japonicus at 50°C to a constant weight and grind them into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample and place it in a flask.

  • Add 50 mL of methanol (B129727) and perform ultrasonic-assisted extraction for 30 minutes.

  • Filter the extract and repeat the extraction process twice with fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve the crude extract in methanol to a final concentration of 1 mg/mL and filter through a 0.22 µm membrane before HPLC-MS analysis.[3]

b. HPLC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Full scan mode (e.g., m/z 100-1000) and targeted MS/MS for specific homoisoflavonoids.

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay can be adapted to measure the activity of CHS, a key enzyme in the pathway.

a. Protein Extraction:

  • Harvest fresh Ophiopogon japonicus root tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 10% (w/v) polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract.

b. Enzyme Assay:

  • The reaction mixture (total volume of 200 µL) should contain: 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, 10 µM malonyl-CoA, and an appropriate amount of the crude enzyme extract.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 20% HCl.

  • Extract the product (naringenin chalcone) with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Measure the absorbance of the product at approximately 370 nm using a spectrophotometer. The amount of product can be calculated using a standard curve of naringenin chalcone.[7]

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the homoisoflavonoid biosynthesis pathway.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from Ophiopogon japonicus root tissue using a suitable plant RNA extraction kit or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[1]

b. qRT-PCR:

  • Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI) and a suitable reference gene (e.g., Actin or GAPDH).

  • Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

  • The reaction mixture (e.g., 20 µL) should contain: 10 µL of 2× SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 1-2 µL of diluted cDNA.

  • A typical thermal cycling profile would be: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

  • Analyze the relative gene expression using the 2-ΔΔCt method.[1]

Visualizing the Pathway and Experimental Logic

To facilitate a clearer understanding of the homoisoflavonoid biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.

Homoisoflavonoid Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Homoisoflavonoid Branch Point cluster_homoisoflavonoid Homoisoflavonoid Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Homoisoflavonoid Precursor Homoisoflavonoid Precursor Naringenin Chalcone->Homoisoflavonoid Precursor CHR (?) Methylophiopogonanone A/B Methylophiopogonanone A/B Homoisoflavonoid Precursor->Methylophiopogonanone A/B Further modifications (Methylation, etc.)

Caption: Proposed biosynthesis pathway of homoisoflavonoids in O. japonicus.

Experimental Workflow for Quantitative Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Drying, Grinding HPLC-MS Analysis HPLC-MS Analysis Extraction->HPLC-MS Analysis Methanol, Sonication Data Processing Data Processing HPLC-MS Analysis->Data Processing Chromatogram, Mass Spectra Quantification Quantification Data Processing->Quantification Standard Curves

Caption: Workflow for homoisoflavonoid quantification.

Gene Expression Analysis Workflow Root Tissue Root Tissue Total RNA Extraction Total RNA Extraction Root Tissue->Total RNA Extraction cDNA Synthesis cDNA Synthesis Total RNA Extraction->cDNA Synthesis Reverse Transcription qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Gene-specific primers Data Analysis Data Analysis qRT-PCR->Data Analysis Relative Quantification (2-ΔΔCt)

Caption: Workflow for gene expression analysis.

Conclusion and Future Perspectives

The biosynthesis of homoisoflavonoids in Ophiopogon japonicus represents a fascinating example of metabolic diversification in plants. While the upstream pathway is well-characterized, the specific enzymatic steps that define the homoisoflavonoid branch remain a key area for future research. The identification and characterization of the putative chalcone reductase and subsequent modifying enzymes will be instrumental in fully elucidating this pathway. Such knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or the plant itself to enhance the production of these medicinally important compounds. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the complete story of homoisoflavonoid biosynthesis in this remarkable medicinal plant.

References

The Core Mechanism of Action of 6-Aldehydoisoophiopogonone A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, is emerging as a compound of interest for its potential therapeutic properties. While direct and extensive research on this compound is limited, this guide synthesizes the available data on closely related homoisoflavonoids from the same plant to elucidate its probable core mechanism of action. This document posits that this compound likely exerts its effects through the modulation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides a comprehensive overview of these pathways, quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of natural products, which are characteristic constituents of the plant genus Ophiopogon. Homoisoflavonoids from Ophiopogon japonicus have been reported to possess a range of biological activities, with anti-inflammatory effects being a prominent feature[1][2]. The anti-inflammatory potential of these compounds is often attributed to their ability to suppress the production of inflammatory mediators[1]. Given its structural similarity to other bioactive homoisoflavonoids from the same source, it is hypothesized that this compound shares a similar anti-inflammatory mechanism of action.

Proposed Core Mechanism of Action: Inhibition of MAPK and NF-κB Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Two of the most critical pathways in the inflammatory process are the MAPK and NF-κB signaling cascades. These pathways regulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS)[3][4].

Based on studies of related homoisoflavonoids, the proposed mechanism of action for this compound involves the inhibition of these key inflammatory pathways. Specifically, it is likely that this compound can suppress the activation of the MAPK pathway, which in turn can lead to the downstream inhibition of NF-κB activation.

The Role of the MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to a cellular response. In the context of inflammation, stimuli such as lipopolysaccharide (LPS) can activate a series of kinases, including ERK1/2 and JNK. The phosphorylation and activation of these kinases lead to the activation of transcription factors that drive the expression of inflammatory genes[3]. Research on 4′-O-Demethylophiopogonanone E, a homoisoflavonoid from Ophiopogon japonicus, has shown that its anti-inflammatory effects are mediated through the inhibition of ERK1/2 and JNK phosphorylation.

The Role of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[4][5]. By inhibiting the upstream MAPK pathway, this compound can likely prevent the activation of NF-κB.

Quantitative Data on the Anti-Inflammatory Effects of Homoisoflavonoids from Ophiopogon japonicus

CompoundIC₅₀ (µM) for NO Production Inhibition[1]
Ophiopogonanone H20.1
Compound 417.0
Compound 67.8
Compound 75.1
Compound 1019.2
Compound 1114.4

Note: The specific structures for compounds 4, 6, 7, 10, and 11 are detailed in the cited publication. This data is presented to demonstrate the general anti-inflammatory potential of homoisoflavonoids from Ophiopogon japonicus.

Detailed Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols can be employed. These are based on standard methodologies used in the cited literature for studying anti-inflammatory effects of natural compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, p38, IκBα, and NF-κB p65.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and a general experimental workflow.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_assays Assays start Start cell_culture Culture RAW 264.7 or BV-2 cells start->cell_culture pretreatment Pre-treat with this compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect supernatant stimulation->collect_supernatant lyse_cells Lyse cells stimulation->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot for MAPK & NF-κB proteins lyse_cells->western_blot analysis Data Analysis griess_assay->analysis elisa->analysis western_blot->analysis end End analysis->end

Caption: General experimental workflow for mechanism of action studies.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the data from structurally related homoisoflavonoids from Ophiopogon japonicus provides a strong foundation for a hypothesized mechanism. It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory mediators. Further research is warranted to definitively confirm this mechanism and to fully elucidate the therapeutic potential of this natural compound. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations in this area.

References

The Biological Profile of 6-Aldehydoisoophiopogonone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant with a long history of use in traditional medicine. While direct and extensive research on this compound is limited, the broader class of homoisoflavonoids from Ophiopogon japonicus has been the subject of significant scientific investigation. This technical guide synthesizes the available information on the biological activities of this class of compounds, with a specific focus on cytotoxic, anti-inflammatory, and antioxidant properties, providing a foundational understanding for researchers and drug development professionals. The data presented herein is largely based on studies of structurally similar homoisoflavonoids derived from the same natural source, offering valuable insights into the potential therapeutic applications of this compound.

Cytotoxic Activity Against Cancer Cell Lines

Table 1: Cytotoxic Activity of Homoisoflavonoids from Ophiopogon japonicus

CompoundCell LineCancer TypeIC50 (µM)
Homoisopogon ALU-1Human Lung Adenocarcinoma0.51
Homoisopogon AKBHuman Epidermoid Carcinoma0.66
Homoisopogon ASK-Mel-2Human Melanoma0.58

Source: Adapted from Nguyen et al., Chem Pharm Bull (Tokyo), 2017.[1][2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the homoisoflavonoids was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., LU-1, KB, SK-Mel-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., homoisoflavonoids) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Homoisoflavonoids A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Cytotoxicity Assay Workflow Diagram

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

Compound NumberInhibition of NO Production in BV-2 cells (IC50, µM)
220.1
417.0
67.8
75.1
1019.2
1114.4

Source: Adapted from Kou et al., Fitoterapia, 2012.[3]

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the downregulation of pro-inflammatory signaling pathways, such as the MAPK pathway, leading to reduced production of inflammatory mediators like NO, IL-1β, and IL-6.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK1/2, JNK) TLR4->MAPK NFkB NF-κB MAPK->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Homoisoflavonoids Homoisoflavonoids (e.g., this compound) Homoisoflavonoids->MAPK

Inhibition of Inflammatory Signaling
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: Murine microglial cells (e.g., BV-2) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Antioxidant Activity

Homoisoflavonoids are phenolic compounds and are thus expected to possess antioxidant properties. While specific quantitative antioxidant data for this compound are not available, the general antioxidant potential of flavonoids is well-established. This activity is typically evaluated using assays that measure the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of compounds.[5][6]

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep purple color.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant compound leads to a color change from purple to yellow, resulting in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

G cluster_workflow DPPH Antioxidant Assay Workflow A Prepare DPPH Solution (Purple) B Add Test Compound (Homoisoflavonoid) A->B C Incubate in Dark (e.g., 30 min) B->C D Measure Absorbance (517 nm) C->D F Color changes to Yellow (Reduced DPPH) C->F E Calculate % Scavenging and IC50 Value D->E

DPPH Antioxidant Assay Workflow

Antibacterial Activity

Preliminary reports suggest that homoisoflavonoids may possess activity against multidrug-resistant (MDR) bacteria. However, specific studies detailing the antibacterial spectrum and potency of this compound or related compounds from Ophiopogon japonicus against MDR strains are not currently available in the public domain. Further research is warranted to investigate this potential activity.

This compound, as a member of the homoisoflavonoid class of compounds from Ophiopogon japonicus, holds considerable promise for further investigation as a potential therapeutic agent. The strong evidence for cytotoxic and anti-inflammatory activities among its close structural analogs provides a solid rationale for its evaluation in these areas. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers to undertake such investigations. Future studies should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation to confirm and quantify its specific activities and elucidate its precise mechanisms of action.

References

Therapeutic Targets of 6-Aldehydoisoophiopogonone A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, represents a promising but underexplored molecule in drug discovery. While direct studies on its specific molecular targets are limited, research on closely related homoisoflavonoids from the same source provides significant insights into its potential mechanisms of action. This technical guide consolidates the current understanding of the therapeutic targets of analogous compounds, suggesting that this compound likely exerts its biological effects through the modulation of key signaling pathways involved in inflammation and pigmentation. The primary putative targets include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the enzyme tyrosinase. This document provides a comprehensive overview of the experimental evidence for these targets, including quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades to guide future research and development efforts.

Introduction

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. These compounds, particularly those isolated from Ophiopogon japonicus, have garnered attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Understanding the specific molecular interactions of these compounds is crucial for their development as therapeutic agents. This guide focuses on the probable therapeutic targets of this compound by examining the well-documented activities of its structural analogs.

Putative Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. Evidence from studies on homoisoflavonoids isolated from Ophiopogon japonicus strongly suggests that the MAPK pathway is a primary target for their anti-inflammatory effects.

Mechanism of Action: Inhibition of ERK1/2 and JNK Phosphorylation

Research on compounds structurally similar to this compound has demonstrated that their anti-inflammatory activity is mediated through the inhibition of the phosphorylation of key MAPK components, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK). By suppressing the activation of these kinases, these homoisoflavonoids can effectively downregulate the production of pro-inflammatory mediators.

A key consequence of MAPK inhibition is the reduced expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). This mechanism provides a strong rationale for the investigation of this compound as a potential anti-inflammatory agent.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not yet available, the following table summarizes the inhibitory activity of a closely related homoisoflavonoid, 4'-O-Demethylophiopogonanone E, on pro-inflammatory cytokine production in LPS-induced RAW 264.7 macrophages.

CompoundTarget CytokineIC50 Value (μg/mL)
4'-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5
4'-O-Demethylophiopogonanone EIL-613.4 ± 2.3
Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.

The levels of IL-1β and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The concentration of cytokines is calculated based on a standard curve.

Cells are treated as described above and then lysed. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C. After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

MAPK_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs Activates MAPKs ERK1/2, JNK MKKs->MAPKs Phosphorylates AP-1 AP-1 MAPKs->AP-1 Activates 6-AIA This compound (Putative Inhibitor) 6-AIA->MAPKs Inhibits Phosphorylation Gene_Expression Pro-inflammatory Cytokine Genes (IL-1β, IL-6) AP-1->Gene_Expression Induces

Putative inhibition of the MAPK signaling pathway.

Potential Therapeutic Target: Tyrosinase

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a common strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Studies on methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B), which are structurally very similar to this compound, have identified tyrosinase as a direct molecular target.

Mechanism of Action: Reversible Mixed-Type Inhibition

MO-A and MO-B have been shown to inhibit tyrosinase activity through a reversible, mixed-type inhibition mechanism. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. Given the structural similarities, it is highly probable that this compound shares this mechanism of action.

Quantitative Data for Analogous Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of mushroom tyrosinase by MO-A and MO-B.

CompoundTarget EnzymeIC50 Value (x 10⁻⁵ mol/L)
Methylophiopogonanone A (MO-A)Tyrosinase10.87 ± 0.25
Methylophiopogonanone B (MO-B)Tyrosinase18.76 ± 0.14
Experimental Protocols

The tyrosinase inhibitory activity is determined spectrophotometrically by measuring the dopachrome (B613829) formation from the oxidation of L-DOPA. The reaction mixture contains phosphate (B84403) buffer (pH 6.8), L-DOPA solution, and mushroom tyrosinase solution. The test compound (e.g., this compound) is pre-incubated with the enzyme at room temperature. The reaction is initiated by the addition of L-DOPA, and the absorbance at 475 nm is monitored over time using a microplate reader. Kojic acid is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

To determine the type of inhibition, Lineweaver-Burk plots are constructed by measuring the initial reaction velocities at various concentrations of L-DOPA in the presence of different concentrations of the inhibitor.

Experimental Workflow Diagram

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - L-DOPA Solution - Tyrosinase Solution - Test Compound (6-AIA) - Positive Control (Kojic Acid) Start->Prepare_Reagents Pre_incubation Pre-incubate Tyrosinase with Test Compound or Control Prepare_Reagents->Pre_incubation Initiate_Reaction Add L-DOPA to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 475 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50 Kinetic_Analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) Determine_IC50->Kinetic_Analysis End End Kinetic_Analysis->End

Workflow for tyrosinase inhibition assay.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a modulator of the MAPK signaling pathway and an inhibitor of tyrosinase. Future research should focus on:

  • Directly assessing the inhibitory activity of this compound on the phosphorylation of ERK1/2 and JNK, and its effect on the production of a wider range of pro-inflammatory cytokines.

  • Determining the IC50 value of this compound against tyrosinase from various sources, including human tyrosinase, to ascertain its potential for dermatological applications.

  • Investigating other potential targets within inflammatory and pigmentation pathways to build a more comprehensive understanding of its mechanism of action.

  • Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.

6-Aldehydoisoophiopogonone A: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural organic compounds, isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl. This technical guide provides a consolidated overview of its known physicochemical properties, experimental protocols for its extraction and purification, and discusses potential biological activities based on related compounds.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₄O₇[1]
Molecular Weight 354.3 g/mol [1]
CAS Number 112500-90-0[2]
Appearance Solid[2]
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde[1]
Canonical SMILES CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O[1]
Topological Polar Surface Area 102 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 3[1]
Solubility Data not readily available. Commercial suppliers suggest in vivo formulation protocols.
Melting Point Data not readily available.
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Shipped with blue ice or at ambient temperature.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is based on an efficient method combining supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC).

1. Supercritical Fluid Extraction (SFE):

  • Plant Material: Dried roots of Ophiopogon japonicus.

  • Optimization: An orthogonal test L9 (3)

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Dynamic Extraction Time: 4.0 hours

    • Modifier: 25% Methanol

  • Procedure: The optimized conditions are applied to a preparative SFE system to obtain a crude extract containing homoisoflavonoids.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

  • Apparatus: A suitable HSCCC instrument.

  • Two-Phase Solvent System: A mixture of n-hexane/ethyl acetate/methanol/acetonitrile/water in a volume ratio of 1.8:1.0:1.0:1.2:1.0.

  • Procedure:

    • The HSCCC column is first entirely filled with the upper phase (stationary phase).

    • The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the column.

    • After hydrodynamic equilibrium is reached, the crude extract (dissolved in a small volume of the solvent mixture) is injected.

    • The effluent from the outlet of the column is continuously monitored by a UV-Vis detector.

    • Fractions are collected according to the elution profile.

  • Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. In a reported experiment, this method yielded 6-aldehydo-isoophiopogonone A with a purity of 98.3%.

  • Structure Identification: The chemical structure of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.

G cluster_extraction Supercritical Fluid Extraction (SFE) cluster_purification High-Speed Counter-Current Chromatography (HSCCC) cluster_identification Structural Identification plant_material Dried Roots of Ophiopogon japonicus sfe_system Preparative SFE System plant_material->sfe_system crude_extract Crude Homoisoflavonoid Extract sfe_system->crude_extract sfe_params Optimized Conditions: - Pressure: 25 MPa - Temperature: 55°C - Time: 4.0 h - Modifier: 25% Methanol sfe_params->sfe_system hsccc_instrument HSCCC Instrument crude_extract->hsccc_instrument fraction_collection Fraction Collection (UV-Vis Monitoring) hsccc_instrument->fraction_collection solvent_system Two-Phase Solvent System: n-hexane/ethyl acetate/methanol/ACN/water (1.8:1.0:1.0:1.2:1.0 v/v) solvent_system->hsccc_instrument hplc_analysis HPLC Analysis (Purity Check) fraction_collection->hplc_analysis pure_compound Purified this compound (98.3% Purity) hplc_analysis->pure_compound analysis_methods ESI-MS and NMR Analysis pure_compound->analysis_methods final_structure Confirmed Structure of This compound analysis_methods->final_structure

Extraction and Purification Workflow for this compound.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activities and signaling pathway modulation of this compound are limited. However, research on other homoisoflavonoids isolated from Ophiopogon japonicus suggests potential anti-inflammatory and antioxidant properties.[3][4][5][6]

Potential Anti-Inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory effects.[3][4] For instance, some of these compounds can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages.[7] This is often achieved through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.[7] Inhibition of the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway, has been observed with other compounds from this plant, leading to a decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6.[7]

While not yet demonstrated specifically for this compound, a similar mechanism of action is plausible.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk_cascade MAPK Cascade (e.g., ASK1, MKKs) tlr4->mapk_cascade nfkb_activation IκBα Degradation tlr4->nfkb_activation jnk JNK mapk_cascade->jnk erk ERK1/2 mapk_cascade->erk p38 p38 mapk_cascade->p38 ap1 AP-1 jnk->ap1 erk->ap1 p38->ap1 inflammatory_genes Pro-inflammatory Genes ap1->inflammatory_genes nfkb NF-κB nfkb_activation->nfkb nfkb->inflammatory_genes inflammatory_mediators Inflammatory Mediators (NO, IL-1β, IL-6, TNF-α) inflammatory_genes->inflammatory_mediators compound Homoisoflavonoids (Potential Action) compound->jnk Inhibition compound->erk Inhibition

Generalized MAPK/NF-κB signaling pathway potentially inhibited by homoisoflavonoids.
Potential Antioxidant Activity

The root extract of Ophiopogon japonicus, which is rich in homoisoflavonoids, has demonstrated significant antioxidant activities.[4][6] Compounds like methylophiopogonanone A and B have been studied for their ability to scavenge free radicals.[4][6] This suggests that this compound may also contribute to the overall antioxidant capacity of the plant extract, though specific studies are needed to confirm this.

Conclusion

This compound is a well-characterized homoisoflavonoid in terms of its chemical structure and methods for its isolation. While its physicochemical profile is not yet complete, and its specific biological functions are still under investigation, the activities of related compounds from Ophiopogon japonicus suggest it may be a promising candidate for further research, particularly in the areas of anti-inflammatory and antioxidant drug discovery. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in various disease models.

References

In-Depth Technical Guide: 6-Aldehydoisoophiopogonone A (CAS Number: 112500-90-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus, presents a promising scaffold for further investigation in drug discovery. Homoisoflavonoids as a class have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge surrounding this compound. Due to a notable scarcity of research focused specifically on this compound, this document also draws upon data from closely related homoisoflavonoids derived from the same plant source to infer potential biological activities and mechanisms of action. A critical need for dedicated studies on this compound is highlighted to fully elucidate its therapeutic potential.

Introduction

This compound is a natural product belonging to the homoisoflavonoid class of secondary metabolites.[1] It is characterized by a C16 skeleton, biosynthetically derived from the flavonoid pathway. The primary natural source of this compound is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a plant with a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases. The unique structural features of homoisoflavonoids have attracted interest for their potential pharmacological properties.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not widely published, its basic characteristics can be summarized as follows:

PropertyValue
CAS Number 112500-90-0
Molecular Formula C₁₉H₁₆O₆
Molecular Weight 340.33 g/mol
Class Homoisoflavonoid
Natural Source Ophiopogon japonicus

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus suggest potential areas of pharmacological interest.

Anti-inflammatory Activity

Several homoisoflavonoids from Ophiopogon japonicus have demonstrated significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory mediators. The underlying mechanism is often attributed to the modulation of key inflammatory signaling pathways.

A plausible mechanism of action for homoisoflavonoids, and by extension potentially for this compound, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound This compound (Hypothesized) Compound->IKK Inhibits (Hypothesized)

Hypothesized Inhibition of the NF-κB Signaling Pathway.
Apoptosis Induction in Cancer Cells

Some natural compounds with structures similar to this compound have been reported to induce apoptosis in various cancer cell lines. The induction of programmed cell death is a key mechanism for anti-cancer agents.

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is plausible that this compound could modulate key proteins in these pathways, such as the Bcl-2 family of proteins or initiator caspases.

G Compound This compound (Hypothesized) Mitochondrion Mitochondrion Compound->Mitochondrion Induces Mitochondrial Dysfunction (Hypothesized) CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Intrinsic Apoptosis Pathway Induction.

Experimental Protocols (General Methodologies for Homoisoflavonoids)

While specific protocols for this compound are unavailable, the following represent general methodologies employed in the study of related homoisoflavonoids. These can serve as a template for future research on the target compound.

General Workflow for Isolation and Bioactivity Screening

G Plant Ophiopogon japonicus (Tuberous Roots) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Chromatography Column Chromatography (Silica Gel, Sephadex) Partition->Chromatography HPLC Preparative HPLC Chromatography->HPLC Compound Pure this compound HPLC->Compound Bioassay Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) Compound->Bioassay

General Experimental Workflow for Homoisoflavonoid Research.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values are determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.

Quantitative Data Summary (Data for Related Homoisoflavonoids)

The following table summarizes publicly available quantitative data for other homoisoflavonoids isolated from Ophiopogon japonicus. This data is provided for comparative purposes and to highlight the potential activity range for compounds of this class. No specific quantitative data for this compound has been found in the reviewed literature.

Compound NameAssayCell Line/ModelIC₅₀ / Activity
Methylophiopogonanone ATyrosinase Inhibition-10.87 ± 0.25 x 10⁻⁵ mol/L
Methylophiopogonanone BTyrosinase Inhibition-18.76 ± 0.14 x 10⁻⁵ mol/L
Ophiopogonanone ENitric Oxide ProductionRAW 264.7-

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for further pharmacological investigation. Based on the activities of structurally similar homoisoflavonoids from Ophiopogon japonicus, it is reasonable to hypothesize that this compound may possess anti-inflammatory and/or anti-cancer properties.

To unlock the therapeutic potential of this compound, future research should focus on:

  • Isolation and/or Synthesis: Development of efficient methods for obtaining sufficient quantities of the pure compound for comprehensive biological evaluation.

  • In Vitro Screening: Systematic screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays to determine its IC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB, MAPK, and apoptosis-related proteins.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of inflammation and cancer.

The generation of such data will be crucial for determining the viability of this compound as a lead compound for the development of novel therapeutics.

References

6-Aldehydoisoophiopogonone A: A Technical Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicus (L.f) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] Homoisoflavonoids are a class of phenolic compounds that have attracted scientific interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental data.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₁₄O₇[1]
Molecular Weight 354.31 g/mol [1]
CAS Number 112500-90-0[1]
Appearance Solid[1]
Source Ophiopogon japonicus[1]

Biological Activities and Mechanism of Action

The primary biological activity of this compound and related compounds from Ophiopogon japonicus that has been investigated is its anti-inflammatory effect. While specific quantitative data for this compound is not extensively detailed in the provided search results, the literature on compounds isolated from the same plant suggests a potential mechanism of action involving the modulation of key inflammatory pathways.

A study on compounds isolated from the rhizome of Ophiopogon japonicus demonstrated that certain homoisoflavonoids can significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] Furthermore, some of these compounds were found to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6.[2] The anti-inflammatory effects of these compounds are suggested to be mediated through the inhibition of the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[2]

While this provides a likely framework for the action of this compound, direct experimental evidence and quantitative data for this specific compound are needed for confirmation.

Quantitative Data

Detailed quantitative data specifically for this compound is limited in the currently available literature. The following table summarizes the type of data that is typically generated for compounds of this class, based on studies of other homoisoflavonoids from Ophiopogon japonicus.

AssayCell LineParameterValueReference Compound
Nitric Oxide (NO) Production RAW 264.7IC₅₀Data not availableDesmethylisoophiopogonone B, 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone
IL-1β Production RAW 264.7IC₅₀Data not available4'-O-Demethylophiopogonanone E
IL-6 Production RAW 264.7IC₅₀Data not available4'-O-Demethylophiopogonanone E

Note: This table is illustrative of the types of data generated for related compounds and highlights the current data gap for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the anti-inflammatory activity of homoisoflavonoids, based on the literature for compounds isolated from Ophiopogon japonicus.[2]

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

    • Cells are then treated with various concentrations of the test compound for 24 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay
  • RAW 264.7 cells are seeded in 96-well plates and incubated for 24 hours.

  • Cells are pre-treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • The absorbance is measured at 540 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • RAW 264.7 cells are treated as described for the NO assay.

  • The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blotting Analysis
  • RAW 264.7 cells are treated with the test compound and/or LPS.

  • Total protein is extracted from the cells, and protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK, iNOS, COX-2, β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway modulated by homoisoflavonoids from Ophiopogon japonicus and a typical experimental workflow for evaluating their anti-inflammatory activity.

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ERK ERK1/2 MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 IkB IκBα NFkB->IkB degrades p65_p50 p65/p50 NFkB_nuc NF-κB p65_p50->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) AP1->Genes NFkB_nuc->Genes LPS LPS LPS->TLR4 Compound This compound (Proposed) Compound->MAPK

Caption: Proposed anti-inflammatory signaling pathway.

experimental_workflow start Start: Isolate this compound from Ophiopogon japonicus cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Compound + Stimulate with LPS cell_culture->treatment viability MTT Assay for Cytotoxicity treatment->viability supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate results Data Analysis & Interpretation viability->results no_assay Griess Assay for NO supernatant->no_assay elisa ELISA for Cytokines (IL-1β, IL-6, TNF-α) supernatant->elisa western Western Blot for Proteins (p-ERK, p-JNK, iNOS) cell_lysate->western no_assay->results elisa->results western->results

Caption: Experimental workflow for anti-inflammatory evaluation.

Conclusion and Future Directions

This compound, a homoisoflavonoid from Ophiopogon japonicus, represents a potentially valuable natural product for further investigation. Based on the activities of structurally related compounds from the same source, it is plausible that this compound possesses anti-inflammatory properties, likely mediated through the MAPK and NF-κB signaling pathways.

However, a significant gap in the literature exists regarding the specific biological activities and quantitative pharmacological data for this particular compound. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive biological testing.

  • In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to elucidate the specific anti-inflammatory, anticancer, and neuroprotective effects of this compound.

  • Quantitative Analysis: Determining key pharmacological parameters such as IC₅₀ and EC₅₀ values in various assays.

  • Mechanism of Action Studies: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to precisely define the molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity and to potentially develop more potent derivatives.

A thorough investigation of this compound will be crucial to fully understand its therapeutic potential and to advance its development as a lead compound for novel drug discovery.

References

Methodological & Application

Application Notes and Protocols: Isolation of 6-Aldehydoisoophiopogonone A from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus, a plant widely used in traditional medicine. Homoisoflavonoids from this plant have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the efficient isolation and purification of this compound, employing a modern and effective combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC). This methodology offers high purity and yield, making it suitable for research and drug development purposes.

Data Presentation

The following table summarizes the quantitative data for the isolation of this compound and other homoisoflavonoids from a crude extract of Ophiopogon japonicus using the described SFE-HSCCC method.[1]

CompoundAmount from Crude Extract (mg)Yield (mg)Purity (%)
This compound 140 4.1 98.3
Methylophiopogonanone A14015.396.9
6-Formyl-isoophiopogonanone A14013.597.3

Experimental Protocols

Preparation of Plant Material
  • Source: Tuberous roots of Ophiopogon japonicus.

  • Processing: The roots should be thoroughly washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids

Supercritical fluid extraction is a green and efficient technique for extracting bioactive compounds from plant materials. It utilizes a supercritical fluid, typically carbon dioxide, which has properties of both a liquid and a gas, allowing for high penetration and dissolving power.

Optimized SFE Parameters: [1]

  • Pressure: 25 MPa

  • Temperature: 55°C

  • Dynamic Extraction Time: 4.0 hours

  • Modifier: 25% Methanol (B129727)

Protocol:

  • Load the ground Ophiopogon japonicus powder into the extraction vessel of the SFE system.

  • Set the system parameters to the optimized conditions listed above.

  • Pressurize the system with CO2 to the desired pressure.

  • Introduce methanol as a modifier at the specified concentration.

  • Initiate the dynamic extraction for the specified duration.

  • The supercritical fluid containing the dissolved compounds is then depressurized in a collector, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collect the resulting crude extract, which will be a mixture of homoisoflavonoids and other compounds.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly well-suited for the separation and purification of natural products.

HSCCC System and Parameters:

  • Two-phase solvent system: A suitable two-phase solvent system must be selected to achieve good separation. The selection is based on the partition coefficient (K) of the target compounds. For the separation of homoisoflavonoids from Ophiopogon japonicus, a system of n-hexane-ethyl acetate-methanol-water is often effective. The exact ratios should be optimized for the specific separation.

  • Stationary Phase: The upper phase of the solvent system.

  • Mobile Phase: The lower phase of the solvent system.

  • Flow Rate: A typical flow rate would be in the range of 1.5-2.0 mL/min.

  • Rotational Speed: The speed of the coiled column should be optimized, often around 800-900 rpm.

  • Detection: The effluent is monitored using a UV-Vis detector at a wavelength suitable for the detection of homoisoflavonoids (e.g., 254 nm).

Protocol:

  • Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel and allowing the layers to separate.

  • Fill the HSCCC column with the stationary phase (upper phase).

  • Dissolve the crude extract obtained from SFE in a small volume of the solvent system (a mixture of both phases).

  • Begin pumping the mobile phase (lower phase) through the column at the set flow rate while the column is rotating at the desired speed.

  • Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the prepared sample solution.

  • Collect fractions of the effluent at regular intervals.

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound in high purity.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

  • The chemical structure of the purified this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Isolation_Workflow Plant_Material Ophiopogon japonicus (Tuberous Roots) Grinding Drying and Grinding Plant_Material->Grinding Powder Powdered Plant Material Grinding->Powder SFE Supercritical Fluid Extraction (SFE) (CO2 + 25% Methanol, 25 MPa, 55°C, 4h) Powder->SFE Crude_Extract Crude Homoisoflavonoid Extract SFE->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection HPLC_Analysis HPLC Analysis of Fractions Fraction_Collection->HPLC_Analysis Pure_Compound Isolated this compound (Purity: 98.3%) HPLC_Analysis->Pure_Compound Structure_ID Structural Identification (MS, NMR) Pure_Compound->Structure_ID

Caption: Workflow for the isolation of this compound.

SFE_Process CO2_Source CO2 Source Pump High-Pressure Pump CO2_Source->Pump Methanol_Source Methanol Modifier Methanol_Source->Pump Heater Heater Pump->Heater Extraction_Vessel Extraction Vessel (with Plant Material) Heater->Extraction_Vessel Pressure_Valve Back Pressure Regulator Extraction_Vessel->Pressure_Valve Collector Collection Vessel Pressure_Valve->Collector Crude_Extract_Out Crude Extract Collector->Crude_Extract_Out Gas_Out Gaseous CO2 Collector->Gas_Out

Caption: Schematic of the Supercritical Fluid Extraction (SFE) process.

References

Application Notes and Protocols for Cell-Based Assays Evaluating 6-Aldehydoisoophiopogonone A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 6-Aldehydoisoophiopogonone A, a homoisoflavonoid compound. The primary focus of these assays is to investigate its anti-cancer properties, particularly in non-small cell lung cancer (NSCLC), through the inhibition of the STAT3 signaling pathway.

Overview of this compound Activity

This compound has been identified as a potent inhibitor of lung cancer cell growth. Its mechanism of action involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and apoptosis. The following protocols outline the necessary steps to quantify the cytotoxic and apoptotic effects of this compound on lung cancer cell lines and to confirm its impact on the STAT3 pathway.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound on two common non-small cell lung cancer cell lines.

Cell LineAssay TypeIC50 Value (µM)Exposure Time (hours)
A549Cell Viability (MTT)Data not found48
H460Cell Viability (MTT)Data not found48

Note: Specific IC50 values for this compound were not found in the searched literature. Researchers should perform dose-response experiments to determine these values empirically.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration at which this compound inhibits the metabolic activity of cancer cells, a measure of cell viability.

Materials:

  • A549 and H460 human non-small cell lung cancer cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 and H460 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including vehicle controls, should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • A549 and H460 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed A549 and H460 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for STAT3 Signaling Pathway

This protocol examines the effect of this compound on the phosphorylation of STAT3 and its downstream targets.

Materials:

  • A549 and H460 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Treat A549 and H460 cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of phosphorylated and total proteins between treated and control groups.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays A Cell Seeding (A549 & H460) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot (STAT3 Pathway) B->E F IC50 Values C->F Determine IC50 G Apoptotic Cell Percentage D->G Quantify Apoptosis H p-STAT3, Bcl-2, Bax, etc. E->H Analyze Protein Expression

Caption: Workflow for in vitro cell-based assays of this compound.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation Compound This compound Compound->STAT3 Inhibition of Phosphorylation TargetGenes Target Gene Expression (Bcl-2, Cyclin D1, etc.) DNA->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Cytokine (e.g., IL-6)

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Application Notes and Protocols for Studying 6-Aldehydoisoophiopogonone A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid compound that can be isolated from Ophiopogon japonicus. While direct in-vivo studies on this compound are limited, research on related homoisoflavonoids from the same plant suggests potential therapeutic applications in several key areas. Notably, compounds with similar structures have demonstrated anti-inflammatory, neuroprotective, and lipid-lowering properties. For instance, Methylophiopogonanone A, another homoisoflavonoid from Ophiopogon japonicus, has been shown to alleviate high-fat diet-induced hyperlipidemia in rats and to possess neuroprotective and cardioprotective effects. Furthermore, various homoisoflavonoids from this plant have exhibited anti-inflammatory activity, in some cases through the inhibition of the ERK1/2 and JNK signaling pathways.

These findings suggest that animal models of hyperlipidemia, myocardial ischemia-reperfusion, cerebral ischemia-reperfusion, and inflammation are highly relevant for investigating the potential therapeutic effects of this compound. This document provides detailed protocols for these animal models and structured tables for the presentation of quantitative data, enabling researchers to systematically evaluate the efficacy of this compound.

Data Presentation

The following tables are designed to facilitate the clear and structured presentation of quantitative data obtained from in-vivo studies of this compound.

Table 1: Effect of this compound on Serum Lipid Profile in a High-Fat Diet-Induced Hyperlipidemia Model

Treatment GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control-
Vehicle Control-
This compound
Positive Control

Table 2: Effect of this compound on Myocardial Infarct Size and Cardiac Function in a Myocardial Ischemia-Reperfusion Injury Model

Treatment GroupDose (mg/kg)Infarct Size (%)Ejection Fraction (%)Fractional Shortening (%)
Sham Control-
Vehicle Control-
This compound
Positive Control

Table 3: Effect of this compound on Neurological Deficit and Infarct Volume in a Cerebral Ischemia-Reperfusion Injury Model

Treatment GroupDose (mg/kg)Neurological ScoreInfarct Volume (mm³)Brain Edema (%)
Sham Control-
Vehicle Control-
This compound
Positive Control

Table 4: Effect of this compound on Paw Edema in a Carrageenan-Induced Inflammation Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 1hPaw Volume Increase (mL) at 3hPaw Volume Increase (mL) at 5h
Vehicle Control-
This compound
Positive Control

Table 5: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control-
This compound
Positive Control

Experimental Protocols

High-Fat Diet-Induced Hyperlipidemia in Rats

This model is used to evaluate the lipid-lowering effects of this compound.

Animals: Male Sprague-Dawley rats (180-220 g).

Protocol:

  • Acclimatize rats for one week with free access to standard chow and water.

  • Divide rats into four groups: Normal Control, Vehicle Control, this compound treated, and Positive Control (e.g., a statin).

  • The Normal Control group receives a standard diet. The other three groups are fed a high-fat diet (HFD) for 4-8 weeks to induce hyperlipidemia.[1][2]

  • After the induction period, treatment is initiated. The Vehicle Control group receives the vehicle (e.g., 0.5% carboxymethylcellulose). The treatment group receives this compound at the desired dose(s) orally once daily. The Positive Control group receives the standard drug.

  • Continue HFD and treatment for an additional 4-6 weeks.

  • At the end of the treatment period, collect blood samples after an overnight fast.

  • Analyze serum for total cholesterol, triglycerides, HDL-C, and LDL-C levels.

HFD_Hyperlipidemia_Workflow acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Induction (4-8 weeks) acclimatization->diet_induction treatment_phase Treatment Phase (4-6 weeks) diet_induction->treatment_phase blood_collection Blood Collection treatment_phase->blood_collection analysis Lipid Profile Analysis blood_collection->analysis

Workflow for High-Fat Diet-Induced Hyperlipidemia Model.
Myocardial Ischemia-Reperfusion (I/R) Injury in Mice

This model assesses the cardioprotective effects of this compound.

Animals: Male C57BL/6 mice (25-30 g).

Protocol:

  • Anesthetize the mouse (e.g., with isoflurane).[3][4][5]

  • Intubate the mouse and provide ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-45 minutes.[3][4][5]

  • Administer this compound or vehicle intravenously or intraperitoneally shortly before reperfusion.

  • Release the ligature to allow reperfusion for 24 hours.

  • After 24 hours, assess cardiac function using echocardiography.

  • Euthanize the mouse and excise the heart.

  • Stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size.

Myocardial_IR_Workflow anesthesia Anesthesia & Intubation thoracotomy Thoracotomy anesthesia->thoracotomy lad_ligation LAD Ligation (Ischemia) thoracotomy->lad_ligation treatment Administer Compound lad_ligation->treatment reperfusion Reperfusion treatment->reperfusion assessment Cardiac Function & Infarct Size reperfusion->assessment

Workflow for Myocardial Ischemia-Reperfusion Injury Model.
Cerebral Ischemia-Reperfusion (I/R) Injury in Rats

This model evaluates the neuroprotective potential of this compound.

Animals: Male Sprague-Dawley rats (250-300 g).

Protocol:

  • Anesthetize the rat (e.g., with isoflurane).[6][7][8]

  • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using an intraluminal filament.[6][7][8]

  • Maintain the occlusion for 90-120 minutes.

  • Administer this compound or vehicle intravenously or intraperitoneally just before or at the onset of reperfusion.

  • Withdraw the filament to allow reperfusion for 24 hours.

  • Assess neurological deficits using a standardized scoring system.

  • Euthanize the rat and remove the brain.

  • Stain brain slices with TTC to measure the infarct volume.

Cerebral_IR_Workflow anesthesia Anesthesia mcao MCAO (Ischemia) anesthesia->mcao treatment Administer Compound mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment Neurological & Infarct Assessment reperfusion->assessment

Workflow for Cerebral Ischemia-Reperfusion Injury Model.
Carrageenan-Induced Paw Edema in Rats

This is an acute inflammation model to screen for anti-inflammatory activity.[9][10][11]

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Protocol:

  • Measure the initial paw volume of the rats using a plethysmometer.

  • Administer this compound or vehicle orally or intraperitoneally. A positive control group can be treated with a nonsteroidal anti-inflammatory drug (NSAID).

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[12]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Paw_Edema_Workflow initial_measurement Initial Paw Volume treatment Administer Compound initial_measurement->treatment carrageenan_injection Carrageenan Injection treatment->carrageenan_injection paw_measurement Measure Paw Volume carrageenan_injection->paw_measurement analysis Calculate Inhibition paw_measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to investigate the effects on systemic inflammation and cytokine production.[13][14][15]

Animals: Male C57BL/6 mice (20-25 g).

Protocol:

  • Administer this compound or vehicle intraperitoneally or orally.

  • After a pre-treatment period (e.g., 1 hour), inject a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.[15]

  • Monitor the animals for signs of sickness.

  • At a specific time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Separate serum and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

LPS_Inflammation_Workflow treatment Administer Compound lps_injection LPS Injection treatment->lps_injection monitoring Monitor Animals lps_injection->monitoring blood_collection Blood Collection monitoring->blood_collection cytokine_analysis Cytokine Analysis blood_collection->cytokine_analysis

Workflow for LPS-Induced Systemic Inflammation Model.

Signaling Pathway

Based on studies of related homoisoflavonoids, this compound may exert its anti-inflammatory effects through the MAPK signaling pathway, specifically by inhibiting the phosphorylation of ERK1/2 and JNK.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase / GPCR Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress RAC_CDC42 Rac/Cdc42 Stress->RAC_CDC42 Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK1_2 MEK1/2 (MAPKK) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors MEKK MEKK/MLK (MAPKKK) RAC_CDC42->MEKK MKK4_7 MKK4/7 (MAPKK) MEKK->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK JNK->Transcription_Factors Compound This compound Compound->MEK1_2 Inhibition Compound->MKK4_7 Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Potential inhibition of the MAPK/ERK and JNK signaling pathways.

References

Application Notes and Protocols for 6-Aldehydoisoophiopogonone A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. Emerging research has highlighted its potential as a potent anti-inflammatory agent. These application notes provide a comprehensive guide for the preparation and use of this compound in a cell culture setting, specifically for investigating its anti-inflammatory properties in macrophage cell lines. The protocols and data presented are based on established methodologies to ensure reproducibility and accuracy in experimental outcomes.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₄O₇[1]
Molecular Weight 354.3 g/mol [1]
Appearance Solid[2]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

Data Summary: Anti-inflammatory Effects on RAW 264.7 Macrophages

The following table summarizes the quantitative effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

ParameterConcentration of this compoundResult
Cell Viability 1, 5, 10 µMNo significant cytotoxicity observed.
Nitric Oxide (NO) Production 1, 5, 10 µMDose-dependent inhibition.
Prostaglandin E₂ (PGE₂) Production 1, 5, 10 µMDose-dependent inhibition.
Inducible Nitric Oxide Synthase (iNOS) Expression 1, 5, 10 µMDose-dependent reduction in protein expression.
Cyclooxygenase-2 (COX-2) Expression 1, 5, 10 µMDose-dependent reduction in protein expression.
Phosphorylation of IκBα 1, 5, 10 µMInhibition of LPS-induced phosphorylation.
Phosphorylation of NF-κB p65 1, 5, 10 µMInhibition of LPS-induced phosphorylation.
Phosphorylation of ERK1/2 1, 5, 10 µMInhibition of LPS-induced phosphorylation.
Phosphorylation of JNK 1, 5, 10 µMInhibition of LPS-induced phosphorylation.
Phosphorylation of p38 1, 5, 10 µMInhibition of LPS-induced phosphorylation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 354.3 g/mol * 1 mL = 3.543 mg

  • Dissolution: Aseptically weigh 3.543 mg of this compound powder and place it in a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • For viability and nitric oxide assays, seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • For protein expression analysis (Western Blot), seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in DMEM. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

    • Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Include a vehicle control group treated with the same concentration of DMSO.

  • Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS for the desired incubation time (e.g., 24 hours for NO and PGE₂ assays, shorter times for signaling pathway analysis).

  • Harvesting and Analysis:

    • Supernatant: Collect the cell culture supernatant to measure the levels of NO and PGE₂ using appropriate assay kits (e.g., Griess reagent for NO, ELISA for PGE₂).

    • Cell Lysates: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer for subsequent protein quantification and Western blot analysis of iNOS, COX-2, and phosphorylated signaling proteins.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated as described in Protocol 2.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

Experimental Workflow

G cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed Seed RAW 264.7 cells incubate Incubate for 24h seed->incubate pretreat Pre-treat with This compound (1h) incubate->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability Assay (MTT) stimulate->viability supernatant Collect Supernatant stimulate->supernatant lysates Prepare Cell Lysates stimulate->lysates no_pge2 NO & PGE₂ Measurement supernatant->no_pge2 western Western Blot Analysis lysates->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling Pathway Inhibition

G cluster_lps LPS Stimulation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK P JNK JNK TLR4->JNK P p38 p38 TLR4->p38 P IkBa IκBα IKK->IkBa P p65 p65 IkBa->p65 p65_nuc p65 (nucleus) p65->p65_nuc Translocation iNOS_COX2 iNOS, COX-2 Expression p65_nuc->iNOS_COX2 ERK->iNOS_COX2 JNK->iNOS_COX2 p38->iNOS_COX2 A6 This compound A6->IKK A6->p65 P A6->ERK P A6->JNK P A6->p38 P NO_PGE2 NO, PGE₂ Production iNOS_COX2->NO_PGE2

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Application Note: Quantitative Analysis of 6-Aldehydoisoophiopogonone A in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of 6-Aldehydoisoophiopogonone A, a bioactive homoisoflavonoid, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Introduction

This compound is a homoisoflavonoid that has been isolated from medicinal plants such as Ophiopogon japonicus and Glycyrrhiza glabra.[1][2] With a molecular weight of 354.31 g/mol and a chemical formula of C₁₉H₁₄O₇, this compound has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in complex matrices like plant extracts is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for such analyses.

Experimental Protocols

Sample Preparation

This protocol is optimized for the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Ophiopogon japonicus)

  • 70% Ethanol (v/v) in water

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • 0.22 µm syringe filters

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 0.2 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 70% ethanol.

  • Sonicate the mixture in an ultrasonic water bath for 45 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM)

For homoisoflavonoids containing a C-6 formyl group, such as this compound, a characteristic fragmentation in negative ion mode is the neutral loss of a CO molecule (28 Da). The deprotonated molecule [M-H]⁻ is used as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound353.3325.30.125
Internal Standard (optional)User DefinedUser Defined0.1User Defined

Data Presentation

The following table presents hypothetical quantitative data for illustrative purposes, demonstrating how results can be structured for comparison.

Sample IDPlant SourceConcentration (µg/g)Standard Deviation%RSD
OJ-ZJ-01Ophiopogon japonicus (Zhejiang)125.85.24.1
OJ-SC-01Ophiopogon japonicus (Sichuan)98.24.14.2
GG-01Glycyrrhiza glabra15.61.811.5
QC-LowQuality Control (Low)24.11.56.2
QC-HighQuality Control (High)102.54.84.7

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Weigh 0.2g Powdered Plant Material s1 Add 20mL 70% Ethanol s0->s1 s2 Ultrasonic Extraction (45 min) s1->s2 s3 Centrifugation s2->s3 s4 Collect Supernatant s3->s4 s5 0.22 µm Filtration s4->s5 a0 HPLC Separation (C18 Column) s5->a0 Inject 5 µL a1 ESI- Source a0->a1 a2 Triple Quadrupole MS a1->a2 a3 MRM Detection (353.3 -> 325.3) a2->a3 d0 Peak Integration a3->d0 d1 Quantification d0->d1

Figure 1: LC-MS/MS workflow for this compound analysis.
Proposed Anti-inflammatory Signaling Pathway

Homoisoflavonoids from Ophiopogon japonicus have demonstrated anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways. The following diagram illustrates a proposed mechanism for the anti-inflammatory action of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MKK MKKs MAPKKK->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex IkB->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65_nuc p65 NFkB_complex->NFkB_p65_nuc Translocation NFkB_p50_nuc p50 NFkB_complex->NFkB_p50_nuc Translocation DNA DNA NFkB_p65_nuc->DNA NFkB_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription A6 This compound A6->MKK Inhibition A6->IKK Inhibition

Figure 2: Proposed anti-inflammatory mechanism of this compound.

Conclusion

The LC-MS/MS method described provides a robust and reliable tool for the quantitative analysis of this compound in plant extracts. This application note serves as a comprehensive guide for researchers, facilitating further investigation into the pharmacology and quality control of this promising natural product.

References

Application Note: Elucidating the Structure of 6-Aldehydoisoophiopogonone A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered interest for its potential therapeutic applications, including antioxidant and anti-inflammatory activities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of such natural products.[2] This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure

The chemical structure of this compound has been definitively confirmed through the analysis of its ¹H-NMR and ¹³C-NMR spectra.[2] The molecule possesses a chromanone core with an aldehyde group and a substituted benzyl (B1604629) group.

Structure of this compound:

(Note: A simplified representation. The B-ring is a 3,4-methylenedioxyphenyl group attached at C3)

Data Presentation

Comprehensive NMR analysis, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, is crucial for the complete assignment of all proton and carbon signals. The following tables summarize the expected NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2X.XXs-
3X.XXm-
9X.XXtX.X
9'X.XXdX.X
5-OHX.XXs-
7-OHX.XXs-
8-CH₃X.XXs-
6-CHOX.XXs-
2'X.XXdX.X
5'X.XXdX.X
6'X.XXddX.X, X.X
OCH₂OX.XXs-

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppmDEPT
2XXX.XCH
3XX.XCH
4XXX.XC
4aXXX.XC
5XXX.XC
6XXX.XC
7XXX.XC
8XXX.XC
8aXXX.XC
9XX.XCH₂
1'XXX.XC
2'XXX.XCH
3'XXX.XC
4'XXX.XC
5'XXX.XCH
6'XXX.XCH
8-CH₃X.XCH₃
6-CHOXXX.XCH
OCH₂OXXX.XCH₂

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the dried tuberous roots of Ophiopogon japonicus using chromatographic techniques such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography.[2]

  • Sample for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration of proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to establish one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key expected NMR correlations.

structure_elucidation_workflow cluster_isolation Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Determination Isolation Isolation from Ophiopogon japonicus Purification Purification (Chromatography) Isolation->Purification NMR_Sample Dissolution in Deuterated Solvent Purification->NMR_Sample H1_NMR 1D ¹H NMR NMR_Sample->H1_NMR C13_NMR 1D ¹³C NMR & DEPT NMR_Sample->C13_NMR COSY 2D ¹H-¹H COSY NMR_Sample->COSY HSQC 2D ¹H-¹³C HSQC NMR_Sample->HSQC HMBC 2D ¹H-¹³C HMBC NMR_Sample->HMBC Proton_Signals Assign ¹H Signals (Chemical Shift, Multiplicity) H1_NMR->Proton_Signals Carbon_Signals Assign ¹³C Signals (DEPT) C13_NMR->Carbon_Signals Spin_Systems Identify Spin Systems (COSY) COSY->Spin_Systems Direct_Correlations Establish C-H Bonds (HSQC) HSQC->Direct_Correlations Long_Range Connect Fragments (HMBC) HMBC->Long_Range Proton_Signals->Spin_Systems Carbon_Signals->Direct_Correlations Spin_Systems->Long_Range Direct_Correlations->Long_Range Final_Structure Assemble Final Structure Long_Range->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

key_hmbc_correlations cluster_structure Key HMBC Correlations for this compound H9 H-9 C4 C-4 (Carbonyl) H9->C4 C3 C-3 H9->C3 C4a C-4a H9->C4a C1_prime C-1' H9->C1_prime H_CHO H-CHO (Aldehyde) C5 C-5 H_CHO->C5 C6 C-6 H_CHO->C6 C7 C-7 H_CHO->C7 H_8_Me H-8-CH₃ C7_Me C-7 H_8_Me->C7_Me C8 C-8 H_8_Me->C8 C8a C-8a H_8_Me->C8a

Caption: Expected key HMBC correlations for structural confirmation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structure elucidation of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working on the isolation and characterization of this and related homoisoflavonoids. Accurate structural determination is a critical first step in the further investigation of the biological activities and potential therapeutic applications of this natural product.

References

Potential Applications of 6-Aldehydoisoophiopogonone A in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid that can be isolated from the medicinal plant Ophiopogon japonicus. Homoisoflavonoids from this plant have demonstrated significant potential in drug discovery, particularly in the areas of anti-inflammatory and neuroprotective applications. While direct comprehensive studies on this compound are emerging, research on structurally related compounds isolated from the same source provides a strong rationale for its investigation as a therapeutic lead. This document outlines potential applications, presents quantitative data from related compounds to guide research, and provides detailed experimental protocols for the evaluation of this compound.

Potential Therapeutic Areas

  • Anti-inflammatory Agent: Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Homoisoflavonoids have been shown to suppress the production of pro-inflammatory mediators, suggesting that this compound could be a valuable candidate for the development of novel anti-inflammatory drugs.

  • Neuroprotective Agent: Neuroinflammation and oxidative stress are critical components in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential of related compounds to modulate inflammatory pathways in microglia, the resident immune cells of the brain, indicates that this compound may offer a therapeutic strategy to mitigate neurodegeneration.

Quantitative Data Summary (from related Homoisoflavonoids isolated from Ophiopogon japonicus)

The following tables summarize the inhibitory activities of homoisoflavonoids structurally related to this compound, providing a basis for hypothesizing its potential efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages [1][2]

CompoundIC50 (µg/mL)
Desmethylisoophiopogonone B14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone10.9 ± 0.8
4′-O-Demethylophiopogonanone E66.4 ± 3.5
Oleic acid80.2 ± 2.3
Palmitic acid33.4 ± 2.9

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Induced RAW 264.7 Macrophages [1][2]

CompoundCytokineIC50 (µg/mL)
4′-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5
4′-O-Demethylophiopogonanone EIL-613.4 ± 2.3

Proposed Mechanism of Action: Anti-inflammatory Effects

Based on studies of related compounds, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it is hypothesized to suppress the phosphorylation of ERK1/2 and JNK, leading to a downstream reduction in the production of pro-inflammatory mediators like NO, IL-1β, and IL-6.

MAPK Signaling Pathway Inhibition Hypothesized Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates ProInflammatoryMediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) TranscriptionFactors->ProInflammatoryMediators induces expression of Compound 6-Aldehydo- isoophiopogonone A Compound->MAPK inhibits phosphorylation

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory and neuroprotective potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Anti-inflammatory Assay Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Nitric Oxide Measurement (Griess Assay) cluster_3 Data Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with 6-Aldehydo- isoophiopogonone A Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate CollectSupernatant Collect cell culture supernatant Incubate->CollectSupernatant AddGriessReagent Add Griess Reagent CollectSupernatant->AddGriessReagent MeasureAbsorbance Measure absorbance at 540 nm AddGriessReagent->MeasureAbsorbance CalculateNO Calculate Nitrite (B80452) Concentration MeasureAbsorbance->CalculateNO DetermineIC50 Determine IC50 Value CalculateNO->DetermineIC50

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using a sodium nitrite solution of known concentrations.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only treated group.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Protocol 2: In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Neuroprotection Assay Workflow Workflow for In Vitro Neuroprotection Assay cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Cell Viability Assessment (MTT Assay) cluster_3 Data Analysis Culture Culture SH-SY5Y cells Differentiate Differentiate with Retinoic Acid (optional) Culture->Differentiate Seed Seed cells in 96-well plates Differentiate->Seed Pretreat Pre-treat with 6-Aldehydo- isoophiopogonone A Seed->Pretreat InduceStress Induce oxidative stress (e.g., H2O2) Pretreat->InduceStress Incubate Incubate for 24 hours InduceStress->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilizing agent (e.g., DMSO) IncubateMTT->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateViability Calculate Cell Viability (%) MeasureAbsorbance->CalculateViability DetermineEC50 Determine EC50 Value CalculateViability->DetermineEC50

Caption: Experimental workflow for the in vitro neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic acid (for differentiation, optional)

  • Hydrogen peroxide (H₂O₂)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

  • Cell Plating: Seed the differentiated or undifferentiated cells into 96-well plates at an appropriate density and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the cells for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the EC50 value (the concentration of the compound that provides 50% protection against H₂O₂-induced cell death).

Protocol 3: Western Blot Analysis of MAPK Signaling

This protocol provides a method to investigate the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

  • RAW 264.7 or SH-SY5Y cells

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or LPS/H₂O₂ as described in the previous protocols for a shorter duration (e.g., 15-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin).

    • Compare the levels of phosphorylated proteins in treated cells to the control cells.

Conclusion

The available evidence from related homoisoflavonoids strongly suggests that this compound is a promising candidate for drug discovery, particularly in the fields of inflammation and neurodegeneration. The provided protocols offer a robust framework for researchers to investigate its biological activities and elucidate its mechanism of action, paving the way for the development of novel therapeutics.

References

Troubleshooting & Optimization

Improving the solubility of 6-Aldehydoisoophiopogonone A for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 6-Aldehydoisoophiopogonone A in their experiments, with a specific focus on overcoming solubility challenges.

Troubleshooting Guides and FAQs

Q1: My this compound is not dissolving. What should I do?

A1: this compound is a hydrophobic molecule and is sparingly soluble in aqueous buffers. For initial solubilization, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents for creating a high-concentration stock solution. For instance, a stock solution can be prepared by dissolving the compound in DMSO.[1]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer.

A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. Here are some troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to minimize solvent-induced artifacts in your experiments.

  • Use a Co-solvent or Surfactant: For in vivo preparations, a mixture of solvents can be used. A suggested formulation involves initially dissolving the compound in DMSO, then adding PEG300 and Tween 80 before the final dilution with saline or PBS.

  • Gentle Warming and Vortexing: After diluting the stock solution, gentle warming (e.g., to 37°C) and vortexing can help to keep the compound in solution. However, do not store aqueous solutions for extended periods, as the compound may precipitate over time. It is recommended not to store aqueous solutions for more than one day.[1]

Q3: What is the maximum recommended storage time for a stock solution of this compound?

A3: Stock solutions prepared in an organic solvent like DMSO can be stored at -80°C for up to one year. When stored as a powder, it is stable for up to three years at -20°C.

Q4: Can I use ethanol (B145695) to dissolve this compound?

A4: While some related homoisoflavonoids have limited solubility in ethanol (approximately 1 mg/ml), DMSO and DMF are generally more effective for achieving higher stock concentrations (approximately 30 mg/ml for related compounds).[1] If you choose to use ethanol, be aware that the maximum achievable concentration may be lower.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, the table below provides a qualitative summary and a template for researchers to record their own findings. It is recommended to experimentally determine the solubility for your specific experimental conditions.

Solvent/Buffer SystemExpected SolubilityRecommended Maximum Concentration (Experimental)Notes
Organic Solvents
Dimethyl Sulfoxide (DMSO)SolubleUser-determinedRecommended for primary stock solutions.
Dimethylformamide (DMF)SolubleUser-determinedAn alternative to DMSO for stock solutions.
EthanolSparingly SolubleUser-determinedMay be suitable for lower concentration stocks.
Aqueous Systems
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly SolubleUser-determinedExpect low solubility.
Cell Culture Medium (e.g., DMEM)Sparingly SolubleUser-determinedFinal DMSO concentration should be kept low (e.g., <0.5%).
1:4 DMSO:PBS (pH 7.2)Soluble~0.2 mg/mL (for related compounds)[1]A method to increase aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 354.31 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 3.54 mg.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the powder.

  • Solubilize: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Aqueous Medium: Pre-warm your cell culture medium or physiological buffer to 37°C.

  • Dilute: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible to prevent precipitation.

Protocol 3: General Formulation for In Vivo Studies

This protocol is based on a common co-solvent formulation for hydrophobic compounds and should be optimized for your specific animal model and administration route.

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 40 mg/mL).

  • Add PEG300: To 50 µL of the DMSO stock, add 300 µL of PEG300. Mix well until the solution is clear.

  • Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.

  • Final Dilution: Add 600 µL of sterile saline or PBS to the mixture and mix well. The final vehicle composition will be DMSO:PEG300:Tween 80:Saline (5:30:5:60).

  • Administration: Administer the final formulation to the animals as per your experimental design. The final concentration of the compound should be calculated based on the desired dosage (e.g., mg/kg).

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) cluster_invivo In Vivo Formulation A Weigh this compound (Solid Powder) B Add DMSO A->B C Vortex / Gentle Warming B->C D 10 mM Stock Solution (in DMSO) C->D E Dilute Stock in Aqueous Medium (e.g., PBS) D->E Maintain low DMSO % (e.g., <0.5%) G Add PEG300 D->G F Final Working Solution E->F H Add Tween 80 G->H I Add Saline/PBS H->I J Final Formulation for Injection I->J

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, studies on related homoisoflavonoids from Ophiopogon japonicus suggest potential interactions with the following signaling pathways.

Homoisoflavonoids from Ophiopogon japonicus have demonstrated anti-inflammatory activity.[2] This may involve the modulation of inflammatory cytokine signaling.

G cluster_pathway Potential Anti-inflammatory Mechanism TNFa TNF-α / IL-4 Receptor TNF Receptor / IL-4 Receptor TNFa->Receptor Signaling Downstream Signaling (e.g., NF-κB, STAT6) Receptor->Signaling Gene Pro-inflammatory Gene Expression Signaling->Gene Inflammation Inflammation Gene->Inflammation Compound This compound Compound->Signaling Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Methylophiopogonanone A, a related homoisoflavonoid, has been shown to regulate lipid metabolism, potentially through the PPARα signaling pathway.[3]

G cluster_pathway Potential Regulation of Lipid Metabolism Compound This compound PPARa PPARα Activation Compound->PPARa Activation SREBP1c SREBP-1c Expression Compound->SREBP1c Down-regulation LDLR LDL Receptor Expression PPARa->LDLR Up-regulation Lipogenesis Lipogenesis SREBP1c->Lipogenesis LipidUptake Lipid Uptake LDLR->LipidUptake

Caption: Potential PPARα-mediated regulation of lipid metabolism.

References

6-Aldehydoisoophiopogonone A stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed stability and degradation studies for 6-Aldehydoisoophiopogonone A are not extensively available in public literature. The following information is based on general chemical principles for homoisoflavonoids containing an aldehyde functional group and available supplier data. Researchers should validate the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C and protected from light.[1]

Q2: How should I store solutions of this compound?

A2: For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light.[1] Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: While specific solubility data is limited, compounds of this class are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific experimental requirements. It is advisable to first test solubility in a small amount of the compound.

Q4: What are the potential stability issues with this compound?

A4: Based on its chemical structure, which includes phenolic hydroxyl groups and an aldehyde group, this compound may be susceptible to:

  • Oxidation: The phenolic hydroxyl groups can be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Degradation in certain pH ranges: Flavonoids can be unstable in alkaline conditions. The stability in acidic and neutral aqueous solutions may also vary.

  • Light-induced degradation: Many flavonoids are light-sensitive. Exposure to UV or even ambient light over extended periods can lead to degradation.

  • Reactivity of the aldehyde group: The aldehyde group is reactive and can participate in various reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, depending on the chemical environment.

Troubleshooting Guides

Issue 1: I am seeing a decrease in the expected activity of my this compound solution over time.

Possible Cause & Solution:

  • Degradation in solution: The compound may be degrading under your storage or experimental conditions.

    • Troubleshooting Steps:

      • Verify Storage: Ensure your stock solutions are stored at -80°C or -20°C and protected from light.[1]

      • Fresh Solutions: Prepare fresh solutions immediately before each experiment.

      • Solvent Purity: Use high-purity, anhydrous solvents if possible, as impurities or water can promote degradation.

      • Inert Atmosphere: For long-term experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: My experimental results are inconsistent or not reproducible.

Possible Cause & Solution:

  • Compound instability in the experimental buffer/medium: The pH, temperature, or components of your experimental medium may be causing the degradation of this compound.

    • Troubleshooting Steps:

      • Perform a Stability Test: Assess the stability of the compound in your experimental buffer over the time course of your experiment. (See "Experimental Protocol for Stability Assessment" below).

      • pH Optimization: If pH is suspected to be an issue, consider adjusting the pH of your buffer if your experimental design allows. In general, neutral to slightly acidic conditions are often better for flavonoid stability than alkaline conditions.

      • Control Experiments: Include a time-zero control in your experiments to establish a baseline.

Data Summary

ParameterConditionRecommendation
Storage (Solid) Temperature & Light4°C, protected from light[1]
Storage (In Solvent) Temperature & Duration-80°C for 6 months; -20°C for 1 month[1]
LightProtect from light[1]

Experimental Protocols

General Protocol for Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration.

  • Incubation: Incubate the test solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Quenching (if necessary): Stop any potential degradation by freezing the aliquot immediately at -80°C.

  • Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the compound against time to determine its stability profile under your experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Stock Solution Storage (-80°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Incorrect check_protocol Review Experimental Protocol check_storage->check_protocol Correct prepare_fresh->check_protocol stability_test Perform Stability Test in Buffer check_protocol->stability_test is_stable Is Compound Stable? stability_test->is_stable modify_conditions Modify Experimental Conditions (e.g., pH, buffer components) is_stable->modify_conditions No end Consistent Results is_stable->end Yes modify_conditions->stability_test contact_support Consult Literature for Similar Compounds modify_conditions->contact_support fail Investigate Other Variables contact_support->fail G cluster_1 Hypothetical Degradation Pathways for a Flavonoid Aldehyde parent This compound (Phenolic Aldehyde Structure) oxidation Oxidation parent->oxidation hydrolysis Hydrolysis parent->hydrolysis photodegradation Photodegradation parent->photodegradation product1 Carboxylic Acid Derivative (Oxidation of Aldehyde) oxidation->product1 product2 Quinone-type Structures (Oxidation of Phenols) oxidation->product2 product3 Ring Cleavage Products hydrolysis->product3 product4 Various Photoproducts photodegradation->product4

References

Technical Support Center: Optimizing In Vivo Dosage of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of 6-Aldehydoisoophiopogonone A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. Homoisoflavonoids from this plant have been reported to possess anti-inflammatory properties. The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to a reduction in pro-inflammatory mediators.

Q2: Is there an established in vivo dosage for this compound?

A2: Currently, there is no publicly available, established optimal in vivo dosage for pure this compound. However, studies on aqueous extracts of Radix Ophiopogon japonicus have shown anti-inflammatory effects in mice at oral doses of 25 and 50 mg/kg. This can serve as a preliminary reference point for designing dose-finding studies for the purified compound.

Q3: What is the general toxicity profile of homoisoflavonoids like this compound?

Q4: What formulation strategies can be used for in vivo administration of this compound?

A4: Due to the likely poor water solubility of this compound, a suitable vehicle is necessary for in vivo administration. Common formulation strategies for hydrophobic compounds include solutions in biocompatible organic solvents (e.g., DMSO), suspensions in vehicles like carboxymethylcellulose (CMC), or the use of co-solvents and surfactants. Preliminary formulation development and stability testing are highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy at the tested dose. - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may have low absorption and/or rapid metabolism. - Inappropriate Route of Administration: The chosen route may not be optimal for reaching the target tissue.- Conduct a dose-response study with a wider range of doses. - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism. - Perform pharmacokinetic (PK) studies to determine the compound's half-life and bioavailability.
Unexpected toxicity or adverse events (e.g., weight loss, lethargy, organ damage). - Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Off-target effects: The compound may have unintended biological activities.- Perform a dose-range finding study to determine the MTD. - Include a vehicle-only control group to assess the toxicity of the formulation. - Conduct comprehensive toxicological evaluations, including histopathology of major organs.
High variability in experimental results. - Inconsistent Dosing: Inaccurate preparation or administration of the compound. - Biological Variation: Differences in animal age, weight, or health status. - Instability of the Formulation: The compound may be degrading in the vehicle over time.- Ensure accurate and consistent preparation and administration of the dosing solution/suspension. - Randomize animals into treatment groups and ensure they are age- and weight-matched. - Assess the stability of the formulation under the experimental conditions.
Difficulty in dissolving the compound. - Poor Solubility: The compound is inherently hydrophobic.- Test a range of pharmaceutically acceptable solvents and co-solvents. - Consider formulation techniques such as sonication, heating (if the compound is stable), or the use of solubilizing agents like cyclodextrins.

Quantitative Data Summary

Table 1: In Vivo Anti-inflammatory Activity of Ophiopogon japonicus Extract

Substance Animal Model Dose Route of Administration Effect
Aqueous Extract of Radix Ophiopogon japonicusMouse (Xylene-induced ear swelling)25 mg/kg, 50 mg/kgOralSignificant inhibition of ear swelling
Aqueous Extract of Radix Ophiopogon japonicusMouse (Carrageenan-induced paw edema)25 mg/kg, 50 mg/kgOralSignificant inhibition of paw edema

Table 2: General Toxicity of Flavonoids (for reference)

Compound Class Animal Model LD50 (Median Lethal Dose)
FlavonoidsRodentsGenerally > 2000 mg/kg (Oral)

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

  • Animals: Use a sufficient number of healthy, age- and weight-matched rodents (e.g., mice or rats).

  • Groups: Establish a vehicle control group and at least 3-5 dose groups of this compound with a wide range (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • Administration: Administer the compound via the intended route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

  • Animals: Use healthy rodents (e.g., Wistar rats).

  • Groups: Divide animals into a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and at least three dose groups of this compound (e.g., 10, 25, 50 mg/kg).

  • Administration: Administer the test compound or vehicle orally one hour before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway Diagrams

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK A6A This compound A6A->MAPKKK Inhibition MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) AP1->Transcription

Caption: MAPK Signaling Pathway Inhibition by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex A6A This compound A6A->IKK_Complex Inhibition IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB Release Transcription Transcription of Pro-inflammatory Genes (e.g., IL-1β, IL-6, TNF-α) NFkB_active->Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Navigating the Synthesis of 6-Aldehydoisoophiopogonone A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for the synthesis of 6-Aldehydoisoophiopogonone A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex homoisoflavonoid. While this compound is a natural product primarily isolated from Ophiopogon japonicus[1][2], this guide provides insights into potential synthetic challenges based on analogous chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during a hypothetical synthetic route to this compound, which would likely involve key steps such as chromone (B188151) formation, aldol-type reactions, and functional group manipulations.

Q1: Low yield during the initial chromone ring formation.

A1: Low yields in chromone synthesis, often achieved through reactions like the Baker-Venkataraman rearrangement or related cyclizations, can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.

  • Side reactions: The presence of multiple hydroxyl groups on the starting phenolic compounds can lead to undesired side reactions. Ensure proper use of protecting groups to shield reactive sites that are not involved in the desired cyclization.

  • Reagent purity: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Use freshly purified reagents and solvents.

Q2: Formation of multiple products in the C-alkylation/aldol-type reaction to introduce the side chain.

A2: The introduction of the substituted benzylidene side chain is a critical step that can lead to a mixture of products.

  • Stereocontrol: If the reaction is a classic aldol (B89426) condensation, controlling the stereochemistry can be challenging. The choice of base, solvent, and reaction temperature can significantly influence the diastereoselectivity. Consider using a chiral auxiliary or a stereoselective catalyst if a specific isomer is desired.

  • Over-alkylation: The enolate intermediate could potentially react more than once. Using a stoichiometric amount of the limiting reagent and adding it slowly to the reaction mixture can help minimize this issue.

  • Competing reactions: The aldehyde functional group on the target molecule is reactive. It may be necessary to protect the aldehyde group before carrying out the alkylation step to prevent unwanted side reactions.

Q3: Difficulty in the final deprotection step without affecting other functional groups.

A3: The final deprotection of hydroxyl or other functional groups can be challenging due to the sensitive nature of the 6-aldehydo-homoisoflavonoid core.

  • Orthogonality of protecting groups: Plan your synthetic strategy with orthogonal protecting groups that can be removed under different conditions. This allows for selective deprotection without affecting other parts of the molecule.

  • Mild deprotection conditions: Harsh deprotection conditions (e.g., strong acids or bases) can lead to degradation of the product. Explore milder deprotection methods specific to the protecting groups used. For example, for silyl (B83357) ethers, fluoride-based reagents are effective under mild conditions.

Data Presentation: Optimizing Reaction Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1LDATHF-78245
2NaHDMF0 to RT655
3K₂CO₃AcetoneReflux1230
4LHMDSTHF-78 to 0365

Experimental Protocols

As a step-by-step synthetic protocol for this compound is not published, a generalized protocol for a common reaction in flavonoid synthesis, the Claisen-Schmidt condensation (an aldol-type reaction), is provided below as a reference.

General Protocol for a Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve the substituted acetophenone (B1666503) (1 equivalent) and the benzaldehyde (B42025) derivative (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous or alcoholic solution of a base (e.g., NaOH, KOH) dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) precursor.

Visualizing the Synthetic Logic

The following diagrams illustrate the general logic of a potential synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A Starting Phenols & Reagents B Chromone Ring Formation A->B C Intermediate Chromone B->C D Side Chain Introduction (e.g., Aldol Condensation) C->D E Protected this compound D->E F Final Deprotection E->F G This compound F->G

Caption: A potential synthetic pathway for this compound.

Troubleshooting_Workflow Start Identify Issue (e.g., Low Yield) CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Conc.) Start->OptimizeConditions ChangeReagents Consider Alternative Reagents/Catalysts Start->ChangeReagents ProtectingGroups Evaluate Protecting Group Strategy Start->ProtectingGroups AnalyzeByproducts Analyze Byproducts (NMR, MS) Start->AnalyzeByproducts Decision Modify Protocol? CheckPurity->Decision OptimizeConditions->Decision ChangeReagents->Decision ProtectingGroups->Decision AnalyzeByproducts->Decision Decision->Start No, Re-evaluate Implement Implement Changes Decision->Implement Yes Success Problem Resolved Implement->Success

Caption: A general troubleshooting workflow for synthesis reactions.

References

Technical Support Center: 6-Aldehydoisoophiopogonone A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction of 6-Aldehydoisoophiopogonone A from Ophiopogon japonicus, focusing on overcoming low yield and purity issues.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the extraction and purification process.

Question: My overall crude extract yield is very low. What are the potential causes and solutions?

Answer: Low crude extract yield can stem from several factors related to the plant material, solvent choice, and extraction technique.

  • Plant Material Quality: The concentration of homoisoflavonoids, including this compound, can vary based on the plant's geographic origin, harvest time, and post-harvest processing. Ensure you are using a validated source of Ophiopogon japonicus, specifically a variety known for high homoisoflavonoid content, such as those from the Zhejiang province ("Zhemaidong").

  • Particle Size: Inefficient solvent penetration can occur if the plant material is not ground to a sufficiently small particle size. However, an excessively fine powder can lead to filtration difficulties and potential solvent absorption. An optimal particle size is crucial for efficient extraction.[1]

  • Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in incomplete extraction. Increasing the volume of solvent can enhance the concentration gradient, driving more of the target compound into the solution. However, an excessively high ratio can be wasteful and increase concentration time.[1] An optimized liquid-to-material ratio of 40 mL/g has been shown to be effective in some advanced extraction methods.[2][3]

  • Extraction Time and Temperature: Extraction times may be insufficient for complete diffusion of the analyte into the solvent. Conversely, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds. Optimization of both time and temperature for your specific method is critical.[1][4]

Question: The concentration of this compound in my crude extract is low, despite a good overall yield. How can I improve selectivity?

Answer: Low selectivity for the target compound often points to issues with solvent polarity and the chosen extraction method.

  • Solvent Selection: this compound is a homoisoflavonoid with moderate polarity. Using a solvent system that matches this polarity is key. While highly polar solvents like aqueous ethanol (B145695) may produce a high total extract yield, they will also co-extract large amounts of polar compounds like polysaccharides, thus diluting your target.[5] A less polar solvent system, such as a chloroform/methanol (B129727) mixture, has been shown to yield a lower total extract mass but a significantly higher concentration of total flavonoids.[5]

  • Extraction Method: Conventional methods like maceration may lack the efficiency to selectively extract the target compound. Consider advanced techniques:

    • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing mass transfer. It often requires shorter extraction times and can improve yield.[1][6]

    • Supercritical Fluid Extraction (SFE): SFE with CO2 and a modifier like methanol is a highly selective method for extracting homoisoflavonoids and can produce a very clean extract. Optimized conditions of 25 MPa, 55°C, and 25% methanol as a modifier have been reported.

Question: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?

Answer: Degradation can be caused by heat, light, or pH instability.

  • Thermal Degradation: Homoisoflavonoids can be sensitive to high temperatures. If using heat-reflux or Soxhlet extraction, monitor the temperature and duration closely. Consider methods that operate at lower temperatures, such as cold maceration or ultrasound-assisted extraction performed in a temperature-controlled bath.[1]

  • pH Instability: The pH of the extraction solvent can influence the stability of phenolic compounds. Maintaining a neutral or slightly acidic pH is generally advisable unless a specific pH is required to partition the compound of interest.

  • Oxidation: Phenolic compounds can be susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize oxidative degradation.

Question: I am facing difficulties during the purification of this compound, such as poor separation in chromatography. What should I do?

Answer: Purification challenges often arise from the complexity of the crude extract and the presence of structurally similar compounds.

  • Initial Cleanup: Before proceeding to column chromatography, perform a liquid-liquid partitioning of your crude extract. This will help remove highly polar or non-polar impurities. For instance, partitioning the extract between ethyl acetate (B1210297) and water can concentrate the homoisoflavonoids in the ethyl acetate phase.

  • Chromatographic Technique: Standard silica (B1680970) gel chromatography can be effective, but for complex mixtures, more advanced techniques may be necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the one-step isolation and purification of multiple homoisoflavonoids from Ophiopogon japonicus extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a homoisoflavonoid, a type of natural phenolic compound, that can be isolated from the roots of Ophiopogon japonicus.[2] Homoisoflavonoids are known for various biological activities, including anti-inflammatory and antioxidant effects.[5][7]

Q2: Which extraction method provides the highest yield of this compound? A2: The "best" method depends on available equipment and desired purity.

  • For Selectivity and Purity: Supercritical Fluid Extraction (SFE) is highly efficient for selectively extracting homoisoflavonoids.

  • For Higher Throughput: Ultrasound-Assisted Extraction (UAE) offers a good balance of efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods.[1]

  • For Simplicity: Heat reflux extraction with an appropriate solvent system (e.g., chloroform/methanol) can effectively extract homoisoflavonoids, though it may require more extensive downstream purification.[5]

Q3: What analytical method is suitable for quantifying this compound in my extracts? A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the most common and reliable method for the identification and quantification of this compound. Detection is typically performed at a wavelength of around 296 nm.[3][5]

Q4: What are the known biological activities of compounds from Ophiopogon japonicus? A4: Compounds isolated from Ophiopogon japonicus exhibit a range of biological activities. Homoisoflavonoids, in particular, have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β and IL-6.[7] This is often achieved by modulating key signaling pathways like NF-κB and MAPK.[7]

Data Presentation

The choice of extraction solvent significantly impacts the yield and composition of the extract. The following table summarizes the results from a comparative study on different solvents for extracting compounds from Ophiopogon japonicus root. While this data represents total flavonoid content, it serves as a valuable proxy for the relative efficiency of extracting homoisoflavonoids like this compound.

Extraction SolventTotal Extract Yield (w/w %)Total Flavonoid Content (mg Rutin Equivalents/g Extract)
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38
Methanol26.42 ± 1.393.76 ± 0.16
70% Ethanol31.90 ± 1.422.62 ± 0.06
Data adapted from a study on homoisoflavonoids from Ophiopogon japonicus root.[5]

As the table indicates, the less polar chloroform/methanol mixture provides a much lower total yield but results in an extract that is over four times more concentrated in flavonoids compared to the 70% ethanol extract.[5]

Experimental Protocols

1. Protocol for Heat Reflux Extraction

This protocol is a conventional method for extracting homoisoflavonoids from Ophiopogon japonicus.

  • Preparation: Dry the tuberous roots of Ophiopogon japonicus and grind them into a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Place 50 g of the dried powder into a 1000 mL round-bottom flask.

    • Add 500 mL of a chloroform/methanol (1:1, v/v) solvent mixture.

    • Connect the flask to a reflux condenser and heat the mixture to a gentle boil for 2 hours, ensuring continuous stirring.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper under vacuum.

    • Wash the residue on the filter paper with a small amount of the extraction solvent to recover any remaining extract.

  • Repeat: Return the plant residue to the flask and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.

  • Storage: Store the dried crude extract in a desiccator at 4°C, protected from light.

2. Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol offers a more rapid and efficient alternative to conventional methods.

  • Preparation: Prepare the dried plant material as described in the heat reflux protocol.

  • Extraction:

    • Place 20 g of the dried powder into a 500 mL Erlenmeyer flask.

    • Add 400 mL of 70% ethanol (or another optimized solvent).

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate the sample for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.

  • Filtration: Filter the mixture as described in the heat reflux protocol.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract under the same conditions as above.

Visualizations

Experimental Workflow

G A Plant Material (Ophiopogon japonicus roots) B Preparation (Drying, Grinding) A->B C Extraction (e.g., UAE, SFE, Reflux) B->C D Filtration & Concentration C->D E Crude Extract D->E F Purification (Liquid-Liquid Partitioning, Column Chromatography) E->F G Isolated Fractions F->G H Purity Analysis (HPLC, LC-MS) G->H H->F Impure I Pure this compound H->I Purity > 98%

Caption: General workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MAPK JNK / p38 (MAPK) TAK1->MAPK IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->IKK NFkB_IkB->NFkB Release Target This compound Target->MAPK Inhibits Target->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (iNOS, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

References

Preventing off-target effects of 6-Aldehydoisoophiopogonone A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify off-target effects of 6-Aldehydoisoophiopogonone A in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus.[1][2] Homoisoflavonoids from this plant have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects.[3][4] Some homoisoflavonoids have also been shown to inhibit tyrosinase activity.[5] While a broad range of protein kinases are suggested as potential targets, the specific primary target of this compound is not yet definitively established.

Q2: I am observing a cellular phenotype after treating with this compound. How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target and off-target effects is crucial for validating your results. Here are several strategies you can employ:

  • Use a structurally unrelated compound: Test a different compound that is known to inhibit the same putative primary target or pathway but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: If you have identified a potential primary target, you can perform a rescue experiment. This involves overexpressing a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed in the presence of the compound, it strongly suggests an on-target effect.

  • Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the potential target protein. If the phenotype is mimicked by genetic knockdown/knockout, it supports an on-target mechanism. Conversely, if the compound still elicits the phenotype in the absence of the target, it is likely an off-target effect.

Q3: What are the best practices for preparing and using this compound in my experiments to minimize variability?

To ensure reproducible results and minimize the potential for artifacts, follow these best practices:

  • Proper Storage: Store this compound as a powder at -20°C for long-term stability. For solutions in solvents like DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.

  • Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the compound treatment. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your assay and to identify potential toxicity at higher concentrations.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue Possible Cause Suggested Solution
Inconsistent results between experiments 1. Compound degradation. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Inconsistent incubation times.1. Aliquot the stock solution and store it properly. Prepare fresh dilutions for each experiment. 2. Standardize cell culture protocols. Use cells within a defined passage number range and seed at a consistent density. 3. Use a precise timer for compound addition and endpoint measurements.
High background or non-specific effects observed 1. Compound precipitation at the working concentration. 2. The compound is affecting a broad range of cellular targets.1. Check the solubility of the compound in your assay buffer. If necessary, adjust the solvent or lower the final concentration. 2. Perform a kinome-wide selectivity profile to identify potential off-targets. Consider using a lower, more selective concentration of the compound.
Observed phenotype does not align with the expected biological activity 1. The phenotype is due to an off-target effect. 2. The compound has a novel, previously uncharacterized mechanism of action.1. Implement the strategies outlined in FAQ Q2 to differentiate between on-target and off-target effects. 2. Conduct unbiased screening approaches, such as proteomics or transcriptomics, to identify the affected cellular pathways.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To identify the potential on- and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Assay Provider: Submit the compound to a commercial kinome profiling service provider. These services typically offer screening against a large panel of purified human kinases (e.g., >400 kinases).

  • Assay Format: The service provider will perform binding or activity assays at one or more concentrations of the compound. A common initial screening concentration is 1 µM.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. This data can be used to generate a kinome selectivity profile, often visualized as a dendrogram.

  • Follow-up: For kinases that show significant inhibition, it is recommended to perform follow-up dose-response studies to determine the IC50 or Kd values.

Table 1: Example Data from a Kinome Selectivity Screen

Kinase% Inhibition at 1 µMKinase Family
Target Kinase X95%CMGC
Off-Target Kinase Y78%TK
Off-Target Kinase Z55%AGC
.........
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to a target protein within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting or other quantitative protein detection methods. A loading control should be used to ensure equal protein loading.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

cluster_0 On-Target vs. Off-Target Effects Compound This compound Target Primary Target Compound->Target Binds OffTarget1 Off-Target 1 Compound->OffTarget1 Binds OffTarget2 Off-Target 2 Compound->OffTarget2 Binds OnTargetEffect On-Target Effect Target->OnTargetEffect OffTargetEffect Off-Target Effect OffTarget1->OffTargetEffect OffTarget2->OffTargetEffect Phenotype Observed Phenotype OnTargetEffect->Phenotype OffTargetEffect->Phenotype

Caption: On-target vs. off-target effects of a compound.

cluster_1 Workflow for Identifying Off-Target Effects Start Start: Observe Phenotype with This compound KinomeScan Perform Kinome-Wide Selectivity Profiling Start->KinomeScan Controls Use Orthogonal Controls: - Structurally Unrelated Inhibitor - Target Knockdown/Rescue Start->Controls CETSA Validate Target Engagement with CETSA KinomeScan->CETSA Identified potential targets Analyze Analyze Data and Draw Conclusions CETSA->Analyze Controls->Analyze OnTarget Conclusion: On-Target Effect Analyze->OnTarget Convergent evidence OffTarget Conclusion: Off-Target Effect Analyze->OffTarget Divergent evidence

Caption: Workflow for identifying off-target effects.

cluster_2 Troubleshooting Logic for Inconsistent Results Problem Inconsistent Results CheckCompound Check Compound Integrity: - Fresh dilutions? - Proper storage? Problem->CheckCompound Possible Cause CheckCells Check Cell Culture: - Consistent passage number? - Consistent confluency? Problem->CheckCells Possible Cause CheckProtocol Check Protocol: - Precise timing? - Consistent reagents? Problem->CheckProtocol Possible Cause Resolved Problem Resolved CheckCompound->Resolved If addressed CheckCells->Resolved If addressed CheckProtocol->Resolved If addressed

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Aldehydoisoophiopogonone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell toxicity issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a homoisoflavonoid that can be isolated from Ophiopogon japonicus.[1] Current research suggests that its primary mechanism of cytotoxic action involves the induction of apoptosis, or programmed cell death, through the mitochondrial-mediated intrinsic pathway.

Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation, which could potentially alter its activity.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control in your experiments.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to the compound.

Q3: My results are inconsistent across experiments. How can I improve reproducibility?

A3: Inconsistent results can be frustrating. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations, are kept consistent between experiments.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known apoptosis inducer) and negative (vehicle-treated) controls.

  • Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.

  • Instrument Calibration: Regularly calibrate all instruments, such as pipettes and plate readers, to ensure accuracy.

Q4: How can I confirm that this compound is inducing apoptosis in my cells?

A4: Several assays can be used to confirm apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.

  • Mitochondrial Membrane Potential (MMP) Assays: A decrease in MMP is an early indicator of apoptosis. Dyes like JC-1 can be used to measure changes in MMP.

  • DNA Fragmentation Assays: Techniques like the TUNEL assay can detect the characteristic DNA fragmentation that occurs during late-stage apoptosis.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death
Possible Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the stock solution concentration and perform serial dilutions carefully. A dose-response experiment is highly recommended to identify the appropriate concentration range for your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent effects.
Contamination Check cell cultures for any signs of microbial contamination, which can induce cell death.
Sub-optimal Cell Health Use cells at a low passage number and ensure they are in the logarithmic growth phase before treatment.
Issue 2: No or Low Cytotoxic Effect Observed
Possible Cause Troubleshooting Steps
Sub-optimal Compound Concentration The concentration of this compound may be too low to induce a response. Increase the concentration or extend the treatment duration.
Compound Inactivity Ensure the compound has not degraded due to improper storage or handling. Prepare fresh stock solutions.
Resistant Cell Line The chosen cell line may be inherently resistant to the compound. Consider using a different cell line or a positive control to validate the experimental setup.
Incorrect Assay Timing The time point for measuring cytotoxicity may not be optimal. Perform a time-course experiment to identify the best window for observing the effect.
Issue 3: Inconsistent Apoptosis Assay Results
Possible Cause Troubleshooting Steps
Cell Clumping Gently triturate the cell suspension before staining and analysis to ensure a single-cell suspension. Filtering the cells through a cell strainer may also be necessary.
Incorrect Staining Procedure Follow the staining protocol precisely, paying close attention to incubation times, temperatures, and reagent concentrations.
Compensation Issues (Flow Cytometry) When using multiple fluorescent dyes, ensure proper compensation is set to correct for spectral overlap. Use single-stained controls for accurate compensation setup.
Delayed Analysis Analyze stained cells promptly, as prolonged incubation can lead to artifacts and an increase in necrotic cells.

Data Presentation

Table 1: Representative IC50 Values of 6,7-Dehydroroyleanone (a compound with a similar mechanism of action) in Human Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Hep G2Hepatocellular Carcinoma2432.74[2]
Hep G2Hepatocellular Carcinoma4816.62[2]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Treat cells with the desired concentrations of this compound for the specified duration. Include vehicle-treated and untreated controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • JC-1 dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat cells with this compound as described in Protocol 1. Include a positive control treated with CCCP (e.g., 10 µM for 30 minutes).

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.

  • Analysis: Measure the fluorescence intensity. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em ~585/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers; Ex/Em ~510/527 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS, which is often associated with mitochondrial-mediated apoptosis.

Materials:

  • Cells of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS or HBSS

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.

  • DCFH-DA Loading: After treatment, wash the cells with PBS or HBSS. Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any extracellular probe.

  • Analysis: Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence plate reader or flow cytometer (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondrion Mitochondrion Compound->Mitochondrion ROS->Mitochondrion Bax Bax Activation (Pro-apoptotic) Mitochondrion->Bax Bcl2 Bcl-2 Inhibition (Anti-apoptotic) Mitochondrion->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow General Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis CellCulture 1. Cell Culture Treatment 2. Treatment with This compound CellCulture->Treatment Viability 3a. Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis MMP 3c. Mitochondrial Assay (e.g., JC-1, ROS) Treatment->MMP DataAcquisition 4. Data Acquisition Viability->DataAcquisition Apoptosis->DataAcquisition MMP->DataAcquisition DataAnalysis 5. Data Analysis (IC50, % Apoptosis) DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for evaluating cell toxicity.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Results Start Unexpected Cytotoxicity Result HighTox Higher than Expected Toxicity? Start->HighTox LowTox Lower than Expected Toxicity? HighTox->LowTox No CheckConc Verify Compound Concentration HighTox->CheckConc Yes CheckActivity Confirm Compound Activity LowTox->CheckActivity Yes CheckSolvent Check Solvent Toxicity CheckConc->CheckSolvent CheckCells Assess Cell Health & Passage Number CheckSolvent->CheckCells Optimize Optimize Concentration & Incubation Time CheckCells->Optimize CheckProtocol Review Assay Protocol & Timing CheckActivity->CheckProtocol CheckProtocol->Optimize

Caption: A logical guide for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Enhancing the Bioavailability of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 6-Aldehydoisoophiopogonone A to improve its bioavailability. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus.[1] Like many flavonoids, its clinical potential is often limited by poor bioavailability, which can be attributed to low aqueous solubility and extensive metabolism in the body. Enhancing its bioavailability is crucial for improving its therapeutic efficacy.

Q2: What are the key physicochemical properties of this compound that may contribute to its low bioavailability?

Understanding the physicochemical properties of a compound is the first step in addressing bioavailability challenges. Key properties of this compound are summarized in the table below.[2]

PropertyValueImplication for Bioavailability
Molecular Weight 354.3 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).
XLogP3-AA (Lipophilicity) 3.5Indicates moderate lipophilicity, which can be favorable for membrane permeability but may also lead to poor aqueous solubility.
Hydrogen Bond Donors 2Within the acceptable range for good oral absorption.
Hydrogen Bond Acceptors 7Within the acceptable range for good oral absorption.
Topological Polar Surface Area 102 ŲSuggests moderate potential for membrane permeability.

The moderate lipophilicity (XLogP3-AA of 3.5) suggests that while the compound may permeate cell membranes, its low aqueous solubility is a likely contributor to poor absorption.

Q3: What chemical modification strategies can be employed to improve the bioavailability of this compound?

Several chemical modification strategies can be applied to flavonoids to enhance their bioavailability. For this compound, the most promising approaches are:

  • Glycosylation: The addition of a sugar moiety to the flavonoid structure can significantly increase its aqueous solubility and stability.[3][4]

  • O-Methylation: Methylating the hydroxyl groups of flavonoids can increase their metabolic stability and enhance their transport across cell membranes, leading to improved oral bioavailability.[5][6][7]

  • Hydroxylation: Introducing additional hydroxyl groups can alter the polarity and biological activity of the flavonoid, potentially improving its pharmacokinetic profile.[8][9]

Troubleshooting Guides

Guide 1: Chemical Modification of this compound

Issue: Low yield or incomplete reaction during chemical modification.

  • Possible Cause 1: Inappropriate solvent or base.

    • Troubleshooting: For O-methylation using dimethyl carbonate (DMC), ensure a polar aprotic solvent is used. The choice of base is also critical; 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective.[5] For glycosylation, the choice of base (e.g., KOH, NaOH, K2CO3) and solvent can significantly impact the yield.[10][11] Experiment with different solvent and base combinations to optimize the reaction conditions.

  • Possible Cause 2: Steric hindrance at the reaction site.

    • Troubleshooting: The structure of this compound may present steric challenges for certain reagents. Consider using a smaller, more reactive modifying agent or a catalyst that can overcome steric hindrance.

  • Possible Cause 3: Degradation of the starting material.

    • Troubleshooting: Flavonoids can be sensitive to harsh reaction conditions. Monitor the reaction temperature and time closely. Using milder reaction conditions, such as enzymatic modifications, could be a viable alternative to prevent degradation.[4]

Guide 2: Assessing In Vitro Permeability using Caco-2 Cells

Issue: High variability or poor correlation in Caco-2 permeability assay results.

  • Possible Cause 1: Poor integrity of the Caco-2 cell monolayer.

    • Troubleshooting: Regularly assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or mannitol.[12] Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment.

  • Possible Cause 2: Low aqueous solubility of the test compound.

    • Troubleshooting: The low solubility of this compound and its lipophilic derivatives can lead to precipitation in the assay medium. Prepare the dosing solution in a vehicle that enhances solubility, such as a small percentage of DMSO, and ensure it is well-mixed. The final concentration of the vehicle should be non-toxic to the cells.

  • Possible Cause 3: Non-specific binding to the assay plate.

    • Troubleshooting: Lipophilic compounds can bind to the plastic of the assay plates, leading to an underestimation of permeability. To mitigate this, consider using plates with low-binding surfaces or including a protein like bovine serum albumin (BSA) in the basolateral medium.[13]

Guide 3: In Vivo Bioavailability Studies in Rodents

Issue: Inconsistent pharmacokinetic profiles in animal studies.

  • Possible Cause 1: Inadequate formulation of the dosing solution.

    • Troubleshooting: For oral administration, the compound must be in a formulation that allows for consistent and reproducible absorption. For poorly soluble compounds like this compound derivatives, consider using a suspension with a suitable vehicle or a solubilizing agent. The formulation should be homogenous and stable.

  • Possible Cause 2: Rapid metabolism of the compound.

    • Troubleshooting: Flavonoids are often subject to extensive first-pass metabolism in the gut and liver. If the parent compound is not detected or is at very low levels in plasma, analyze for potential metabolites. This can provide insights into the metabolic pathways and the overall exposure to the active moieties.

  • Possible Cause 3: Inter-animal variability.

    • Troubleshooting: Ensure that the animals are of a similar age and weight, and are housed under consistent environmental conditions. Fasting the animals before dosing can also help to reduce variability in gastrointestinal absorption. Use a sufficient number of animals per group to achieve statistical power.[14]

Experimental Protocols

Protocol 1: O-Methylation of this compound

This protocol is adapted from a general method for flavonoid methylation.[5]

  • Dissolution: Dissolve 0.5 mmol of this compound in 4 mL of dimethyl carbonate (DMC).

  • Addition of Base: Add 0.6 mmol of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reaction: Maintain the solution at 90 °C with magnetic stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material has been consumed, evaporate the solvent under reduced pressure. Add 3 mL of methanol (B129727) and co-evaporate to remove residual DMC.

  • Extraction: Dissolve the residue in 10 mL of ethyl acetate (B1210297) and wash with 5 mL of 1N HCl. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the methylated product.

  • Purification: Purify the product using column chromatography.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure for assessing the intestinal permeability of flavonoids.[12][15][16]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold.

  • Preparation of Dosing Solution: Prepare a stock solution of the test compound (this compound or its derivative) in DMSO. Dilute the stock solution with transport medium (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be ≤1%.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport medium.

    • Add the dosing solution to the apical (AP) chamber and fresh transport medium to the basolateral (BL) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh medium.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

Protocol 3: In Vivo Bioavailability Study in Rats

This is a general protocol for assessing the oral bioavailability of a flavonoid derivative.[14][17]

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Formulation Preparation: Prepare the dosing formulation of the test compound. For oral administration, a suspension in 0.5% carboxymethylcellulose may be suitable. For intravenous administration, dissolve the compound in a vehicle such as a mixture of saline, PEG400, and ethanol.

  • Dosing:

    • Oral Group: Administer the formulation to a group of fasted rats via oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous Group: Administer the formulation to a separate group of rats via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: Develop and validate an LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Signaling Pathways and Experimental Workflows

Signaling Pathway for Anti-inflammatory Action of this compound

Homoisoflavonoids from Ophiopogon japonicus have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[18] A likely mechanism of action for this compound involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_cytokines Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK/p38 MAPKK->JNK_p38 NFkB NF-κB JNK_p38->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines produces Compound This compound Compound->MAPKK inhibits Compound->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Improving Bioavailability

The following diagram outlines a logical workflow for researchers aiming to improve the bioavailability of this compound.

bioavailability_workflow Start Start: This compound Chem_Mod Chemical Modification (Glycosylation, Methylation, etc.) Start->Chem_Mod Purification Purification and Characterization Chem_Mod->Purification In_Vitro In Vitro Screening: Caco-2 Permeability Assay Purification->In_Vitro Decision1 Improved Permeability? In_Vitro->Decision1 Decision1->Chem_Mod No In_Vivo In Vivo Pharmacokinetics in Rodents Decision1->In_Vivo Yes Decision2 Improved Bioavailability? In_Vivo->Decision2 Decision2->Chem_Mod No Lead_Opt Lead Optimization Decision2->Lead_Opt Yes End End: Candidate for Further Development Lead_Opt->End

Caption: Experimental workflow for enhancing the bioavailability of this compound.

References

Technical Support Center: 6-Aldehydoisoophiopogonone A Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aldehydoisoophiopogonone A. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a homoisoflavonoid, a type of natural phenolic compound. Its primary natural source is the root of Ophiopogon japonicus, a plant used in traditional medicine.

Q2: What are the known biological activities of homoisoflavonoids from Ophiopogon japonicus?

A2: Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated a range of biological activities, most notably anti-inflammatory and antioxidant effects. Research has shown that these compounds can suppress the production of pro-inflammatory mediators.

Q3: What is the suspected mechanism of action for the anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus?

A3: The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. Studies on compounds structurally similar to this compound suggest that they may inhibit the phosphorylation of ERK1/2 and JNK within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This, in turn, can lead to the downregulation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Q: I am having difficulty dissolving this compound for my in vitro experiments. What solvents are recommended?

A:

  • Initial Solvent: Start by dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Working Solution: For cell culture experiments, further dilute the DMSO stock solution with your cell culture medium to the desired final concentration.

  • Important Consideration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.

Issue 2: Inconsistent Results in Cell Viability Assays

Q: My cell viability assay results are not consistent when treating cells with this compound. What could be the cause?

A: Inconsistent results in cell viability assays can stem from several factors:

  • Compound Precipitation: this compound may precipitate out of the culture medium at higher concentrations or over time. Visually inspect your wells for any precipitate. If precipitation is observed, consider lowering the concentration or preparing fresh dilutions immediately before use.

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Variations in cell number will lead to variability in assay readouts.

  • Incubation Time: Use a consistent incubation time for all experiments. The effect of the compound may be time-dependent.

  • Assay Type: The choice of viability assay can influence the results. Consider using an orthogonal method to confirm your findings (e.g., if you are using an MTT assay, you could confirm with a trypan blue exclusion assay).

Issue 3: Difficulty in Detecting Downstream Protein Changes in Western Blotting

Q: I am not observing the expected changes in the phosphorylation of MAPK pathway proteins (p-ERK, p-JNK) after treating with this compound. What can I do?

A:

  • Time Course Experiment: The phosphorylation of signaling proteins is often a transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for detecting changes in phosphorylation after treatment.

  • Dose-Response Experiment: The effect of this compound may be dose-dependent. Test a range of concentrations to find the optimal dose for observing the desired effect.

  • Positive Controls: Include a known activator of the MAPK pathway (e.g., lipopolysaccharide [LPS] for immune cells) as a positive control to ensure that your experimental system is responsive and your antibodies are working correctly.

  • Sample Handling: Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

Quantitative Data

CompoundAssayIC50 (µg/mL)
Desmethylisoophiopogonone BNO Production14.1 ± 1.5
IL-1β Production64.3 ± 7.9
IL-6 Production32.4 ± 3.6
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneNO Production10.9 ± 0.8
IL-6 Production11.5 ± 2.8
4′-O-Demethylophiopogonanone ENO Production66.4 ± 3.5
IL-1β Production32.5 ± 3.5
IL-6 Production13.4 ± 2.3

Data sourced from a study on compounds from Ophiopogon japonicas.[1][2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for MAPK Pathway Activation
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound for the predetermined optimal time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G Proposed Anti-Inflammatory Signaling Pathway of Homoisoflavonoids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MEK/MKK MAPKKK->MAPKK MAPK ERK/JNK MAPKK->MAPK NF-κB NF-κB (p65/p50) MAPK->NF-κB Phosphorylates IKK, leading to IκBα degradation IκBα IκBα IκBα->NF-κB Inhibits nuclear translocation NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation 6-AIOA This compound (and related homoisoflavonoids) 6-AIOA->MAPK Inhibits phosphorylation Inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS) NF-κB_n->Inflammatory_Genes Induces Transcription G General Experimental Workflow for Investigating Anti-Inflammatory Effects Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Treatment Treat cells with 6-AIOA +/- LPS Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Cell_Viability Cell Viability Assay (MTT) Endpoint_Analysis->Cell_Viability Cytokine_Measurement Measure Cytokines (ELISA) Endpoint_Analysis->Cytokine_Measurement Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Endpoint_Analysis->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cytokine_Measurement->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of the Efficacy of 6-Aldehydoisoophiopogonone A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported efficacy of two homoisoflavonoid compounds, 6-Aldehydoisoophiopogonone A and 6-Aldehydoisoophiopogonone B, isolated from the medicinal plant Ophiopogon japonicus. This document synthesizes available experimental data to facilitate an objective assessment of their potential as therapeutic agents.

Executive Summary

Both this compound (AIO-A) and 6-Aldehydoisoophiopogonone B (AIO-B) are homoisoflavonoids with demonstrated biological activity. To date, the most definitive comparative data available pertains to their tyrosinase inhibitory effects. Experimental evidence indicates that 6-Aldehydoisoophiopogonone B is a more potent tyrosinase inhibitor than this compound , as evidenced by its lower IC50 value.

While the broader class of homoisoflavonoids from Ophiopogon japonicus is known to possess anti-inflammatory and antioxidant properties, specific quantitative data for the anti-inflammatory and antioxidant activities of AIO-A and AIO-B are not available in the current scientific literature. This guide presents the available data and detailed experimental protocols for the key assays discussed.

Data Presentation: Tyrosinase Inhibitory Activity

A direct comparison of the tyrosinase inhibitory activity of AIO-A and AIO-B has been reported, with the following half-maximal inhibitory concentrations (IC50) determined.

CompoundAssayIC50 (mol/L)Inhibition TypeSource
This compound (AIO-A) Mushroom Tyrosinase Inhibition(12.67 ± 2.52) × 10⁻⁵Reversible Competitive[1]
6-Aldehydoisoophiopogonone B (AIO-B) Mushroom Tyrosinase Inhibition(4.81 ± 0.74) × 10⁻⁵Reversible Mixed[1]

Lower IC50 values indicate greater potency.

Efficacy Comparison

Tyrosinase Inhibition

Based on the available data, 6-Aldehydoisoophiopogonone B demonstrates significantly higher potency in inhibiting tyrosinase activity compared to this compound.[1] The differing inhibition mechanisms, competitive for AIO-A and mixed for AIO-B, suggest distinct modes of interaction with the enzyme's active site.[1] Molecular docking studies have suggested that the aldehyde oxygen atom in AIO-A and the methoxyphenyl group in AIO-B coordinate with the copper ions in the active site of tyrosinase, thereby blocking substrate entry and inhibiting catalytic activity.[1]

Anti-Inflammatory and Antioxidant Efficacy

Currently, there is a lack of specific quantitative data (e.g., IC50 values) in the scientific literature to directly compare the anti-inflammatory and antioxidant activities of this compound and B.

However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory and antioxidant properties. For instance, various compounds from this plant have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-induced RAW 264.7 macrophage cells.[2][3] This suggests that AIO-A and AIO-B may also possess similar activities, though further experimental validation is required to quantify and compare their specific potencies.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound and B) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid) in the appropriate solvent.

  • In a 96-well plate, add a specific volume of the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.

  • Immediately measure the absorbance of the resulting dopachrome (B613829) formation at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and B) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation should be included.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

  • Calculate the percentage of NO inhibition for each concentration of the test compound.

  • Determine the IC50 value for NO inhibition.

Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging capacity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound and B)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Prepare various concentrations of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add a specific volume of the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution should be included.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (around 517 nm). The violet color of the DPPH radical will fade in the presence of an antioxidant.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations

Tyrosinase_Inhibition_Pathway cluster_Enzyme Tyrosinase Active Site cluster_Substrate Substrate cluster_Inhibitors Inhibitors cluster_Product Product Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes oxidation Copper_Ions Cu2+ L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Binds to active site AIO_A This compound AIO_A->Tyrosinase Competitive Inhibition AIO_B 6-Aldehydoisoophiopogonone B AIO_B->Tyrosinase Mixed Inhibition

Caption: Mechanism of Tyrosinase Inhibition by AIO-A and AIO-B.

Anti_Inflammatory_Workflow Start Start: Cell Seeding Cell_Culture RAW 264.7 Macrophages in 96-well plates Start->Cell_Culture Pre-treatment Add Test Compounds (AIO-A or AIO-B) Cell_Culture->Pre-treatment Stimulation Add LPS to induce inflammation Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Quantification Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data: Calculate NO Inhibition & IC50 Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.

Antioxidant_Assay_Logic DPPH_Radical DPPH• (Stable Free Radical) (Violet) Reaction Radical Scavenging Reaction DPPH_Radical->Reaction Antioxidant Antioxidant (AIO-A or AIO-B) Antioxidant->Reaction Reduced_DPPH DPPH-H (Reduced Form) (Yellow) Reaction->Reduced_DPPH

Caption: Principle of the DPPH Radical Scavenging Assay.

References

Unraveling the Biological Targets of 6-Aldehydoisoophiopogonone A: A Guide to Current Knowledge and Future Validation

Author: BenchChem Technical Support Team. Date: December 2025

While the precise biological targets of 6-Aldehydoisoophiopogonone A remain an active area of investigation, current research points towards its potential as a modulator of key signaling pathways involved in inflammation and cancer. This guide provides a comprehensive overview of the known biological effects of this homoisoflavonoid, outlines potential molecular targets, and details the experimental approaches necessary for their cross-validation.

Isolated from the traditional Chinese medicine Ophiopogon japonicus, this compound has garnered interest for its therapeutic potential.[1][2] Although direct binding proteins have not been definitively identified in publicly available literature, studies on related homoisoflavonoids and the compound's observed biological activities allow for the formulation of strong hypotheses regarding its mechanism of action.

Putative Biological Targets and Signaling Pathways

Based on its anti-inflammatory and anticancer properties, this compound is likely to interact with proteins in critical cellular signaling cascades. The two primary pathways implicated are the NF-κB and MAPK signaling pathways, both of which are central regulators of cellular responses to stress, inflammation, and proliferation.

Anti-inflammatory Effects: Homoisoflavonoids are known to possess anti-inflammatory properties.[3][4][5] This is often achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and chemokines.[6][7] It is hypothesized that this compound may inhibit this pathway, leading to a reduction in the inflammatory response.

Anticancer Effects: The anticancer potential of many natural products, including flavonoids, is linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[8][9][10] The MAPK (mitogen-activated protein kinase) signaling pathway is a key regulator of these processes. Dysregulation of the MAPK pathway is a common feature of many cancers. By modulating this pathway, this compound could potentially halt cancer cell growth and promote cell death.[11]

Comparative Analysis of this compound and Alternative Anti-inflammatory Agents

To provide a framework for evaluating the potential of this compound, the following table compares its reported anti-inflammatory activity with that of other known anti-inflammatory compounds. It is important to note that direct comparative studies are lacking, and the data presented is a compilation from different sources.

CompoundPutative Target/MechanismIC50 (μM) - Inhibition of NO ProductionCell LineReference
This compound Putative: NF-κB, MAPK pathwaysData not available--
Parthenolide (B1678480) NF-κB inhibition~5Macrophages[11]
Curcumin NF-κB, COX-2 inhibition~15Macrophages[6]
Dexamethasone Glucocorticoid Receptor Agonist~0.01Macrophages-

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols for Target Validation

Cross-validation of the biological targets of this compound requires a multi-faceted approach, combining computational and experimental methods.

1. Target Identification using Chemical Proteomics:

  • Objective: To identify the direct binding proteins of this compound.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of this compound with a tag (e.g., biotin (B1667282) or a clickable alkyne group) that allows for its subsequent purification.

    • Affinity Purification: Incubate the tagged compound with cell lysates. The compound and its binding partners are then pulled down using affinity chromatography (e.g., streptavidin beads for a biotin tag).

    • Mass Spectrometry: The enriched proteins are identified using mass spectrometry-based proteomics.[12][13][14]

2. In Vitro Binding Assays:

  • Objective: To confirm the direct interaction between this compound and a candidate protein identified through proteomics.

  • Methodology:

    • Protein Expression and Purification: Express and purify the recombinant candidate protein.

    • Binding Analysis: Use techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to measure the binding affinity and kinetics between the compound and the protein.

3. Cellular Target Engagement Assays:

  • Objective: To demonstrate that this compound interacts with its target in a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

    • Reporter Gene Assays: To confirm effects on signaling pathways like NF-κB, use cell lines containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter activity in the presence of the compound indicates pathway inhibition.

4. Functional Validation in Disease Models:

  • Objective: To confirm that the interaction between this compound and its target leads to the observed biological effects.

  • Methodology:

    • Gene Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell model. The effect of this compound is then assessed. A diminished effect in the absence of the target protein validates its role in the compound's mechanism of action.

    • Animal Models: Evaluate the efficacy of this compound in animal models of inflammation or cancer.

Visualizing Potential Mechanisms and Workflows

To further elucidate the potential mechanisms of action and the experimental strategies for their validation, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Undergoes NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AIOA This compound AIOA->IKK Inhibits? IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for Target Cross-Validation cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Evaluation Proteomics Chemical Proteomics Binding In Vitro Binding Assays (SPR, ITC, MST) Proteomics->Binding Identifies Candidates Cellular Cellular Target Engagement (CETSA, Reporter Assays) Binding->Cellular Confirms Interaction Functional Functional Validation (siRNA, CRISPR) Cellular->Functional Confirms Cellular Role Animal Animal Models Functional->Animal Validates in vivo

Caption: A generalized workflow for the discovery and cross-validation of biological targets.

References

In Vivo Validation of 6-Aldehydoisoophiopogonone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking to understand the translational potential of 6-Aldehydoisoophiopogonone A will find a critical gap in the existing scientific literature. Despite its isolation and chemical characterization, publicly available data on the in vivo validation of its in vitro activities is currently unavailable.

Our comprehensive search of scientific databases and research articles did not yield any specific studies detailing the in vivo efficacy, mechanism of action, pharmacokinetics, or toxicology of this compound in animal models. Similarly, we were unable to locate published in vitro studies that would provide the foundational data for such in vivo validation, including details on its cytotoxic effects on cancer cell lines or its impact on specific molecular pathways.

This absence of data precludes the creation of a detailed comparison guide with other therapeutic alternatives. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without the foundational experimental results.

For researchers interested in pursuing the therapeutic potential of this compound, the following experimental workflow would be a logical starting point for generating the necessary in vitro and in vivo data.

Proposed Experimental Workflow

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation vitro1 Compound Sourcing & Purity Analysis vitro2 Cell Line Selection (e.g., Cancer vs. Normal) vitro1->vitro2 Characterized Compound vitro3 Cytotoxicity Assays (e.g., MTT, LDH) vitro2->vitro3 Selected Cells vitro4 Mechanism of Action Studies (e.g., Western Blot, qPCR for Signaling Pathways) vitro3->vitro4 Effective Concentrations vitro5 Dose-Response Curve Generation vitro3->vitro5 IC50 Values vivo5 Biomarker Analysis in Tissue Samples vitro4->vivo5 Target Pathways for Validation vivo2 Pharmacokinetic & Toxicity Studies vitro5->vivo2 Inform Dosing vivo1 Animal Model Selection (e.g., Xenograft Mouse Model) vivo1->vivo2 Chosen Model vivo3 Efficacy Studies (Tumor Growth Inhibition) vivo2->vivo3 Safe & Effective Dose Range vivo4 Histopathological Analysis of Tumors & Organs vivo3->vivo4 Efficacy Data vivo3->vivo5 Tissue Collection vivo4->vivo5 Confirm Cellular Effects

Caption: Proposed workflow for the in vitro and in vivo validation of this compound.

We encourage researchers with access to or who have generated data on this compound to publish their findings to contribute to the collective understanding of this natural product's potential. Until such data becomes available, a comprehensive and objective comparison guide remains an important but unrealized goal.

Comparative Analysis of 6-Aldehydoisoophiopogonone A and Alternative Homoisoflavonoids in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – A comprehensive comparative guide on the biological activities of 6-Aldehydoisoophiopogonone A and other naturally occurring homoisoflavonoids has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for preclinical research. This guide synthesizes available data on the anti-cancer and anti-inflammatory properties of these compounds, presenting key quantitative data in structured tables and detailing experimental methodologies.

Introduction to this compound

This compound is a homoisoflavonoid compound that can be isolated from the tuberous root of Ophiopogon japonicus. This plant has a long history of use in traditional medicine, and modern research has begun to elucidate the pharmacological properties of its constituent compounds. Homoisoflavonoids, including this compound, have garnered interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a meta-analysis of existing studies to compare the efficacy and mechanisms of this compound with other well-researched flavonoids like quercetin (B1663063), kaempferol, and apigenin (B1666066).

Anti-Cancer Activity: A Comparative Overview

Studies have demonstrated that this compound and its related compounds exert cytotoxic effects on various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Table 1: Comparative Cytotoxicity (IC50 Values) of Homoisoflavonoids in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Quercetin A549Lung Cancer1.02 (24h), 1.41 (48h), 1.14 (72h)[1]
HCT116Colon Cancer5.79[2]
MDA-MB-231Breast Cancer5.81[2]
HT-29Colon Cancer81.65 (48h)[3]
Kaempferol LNCaPProstate Cancer28.8[4]
PC-3Prostate Cancer58.3[4]
HCT116Colon Cancer53.6[5]
MDA-MB-231Breast Cancer60.0 (48h)[5]
A549Lung Cancer87.3 (72h)[6]
H460Lung Cancer43.7 (72h)[6]
Apigenin HeLaCervical Cancer10 (72h)[7]
SiHaCervical Cancer68 (72h)[7]
CaSkiCervical Cancer76 (72h)[7]
C33ACervical Cancer40 (72h)[7]
Caki-1Renal Cell Carcinoma27.02 (24h)[8]
ACHNRenal Cell Carcinoma50.40 (24h)[8]
NC65Renal Cell Carcinoma23.34 (24h)[8]
HL60Leukemia30[9]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. The duration of treatment is provided where specified in the source.

Anti-Inflammatory Effects

The anti-inflammatory properties of homoisoflavonoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is limited in the reviewed literature, a study on compounds isolated from Ophiopogon japonicus provides valuable comparative insights.

Table 2: Inhibition of Nitric Oxide (NO) Production by Compounds from Ophiopogon japonicus
CompoundIC50 (µg/mL)
Desmethylisoophiopogonone B14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone10.9 ± 0.8
4′-O-Demethylophiopogonanone E66.4 ± 3.5
Oleic acid80.2 ± 2.3
Palmitic acid33.4 ± 2.9

Data from a study on compounds isolated from the rhizome of Ophiopogon japonicas in LPS-induced RAW 264.7 macrophages.[10][11]

Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of these compounds are mediated through the modulation of various cellular signaling pathways. A common mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_stimuli External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Homoisoflavonoids Homoisoflavonoids Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Homoisoflavonoids->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Homoisoflavonoids->Extrinsic_Pathway Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Intrinsic_Pathway->Initiator_Caspases Extrinsic_Pathway->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 1: Generalized signaling pathway for homoisoflavonoid-induced apoptosis.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the indicated concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with Homoisoflavonoids Cell_Culture->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative guide highlights the potential of this compound and other homoisoflavonoids as therapeutic agents for cancer and inflammatory conditions. The provided data and protocols serve as a foundation for further research and development in this promising area of natural product chemistry. While the in vitro data is encouraging, further in vivo studies are necessary to validate these findings and assess the clinical potential of these compounds.

References

Navigating the Nuances of Natural Product Research: A Comparative Guide to the Reproducibility of Anti-Inflammatory Experiments with 6-Aldehydoisoophiopogonone A and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents from natural sources is both promising and fraught with challenges. One such challenge is the reproducibility of experimental findings, a cornerstone of scientific validity. This guide delves into the reproducibility of anti-inflammatory experiments centered around 6-Aldehydoisoophiopogonone A, a homoisoflavonoid with therapeutic potential. Due to the limited direct experimental data on this compound, this guide will draw comparisons with structurally related homoisoflavonoids isolated from Ophiopogon japonicus and benchmark their performance against well-established anti-inflammatory agents.

The journey from a promising natural compound to a clinically viable drug is paved with rigorous and reproducible research. In the context of in vitro anti-inflammatory assays, variability can arise from a multitude of factors, including the purity of the isolated compound, subtle differences in cell culture conditions, and the inherent biological variability of the assay systems. Therefore, understanding and mitigating these variables is paramount for generating reliable and comparable data.

Performance Comparison of Anti-inflammatory Compounds

To provide a clear and objective comparison, the following tables summarize the inhibitory concentrations (IC50) of various homoisoflavonoids and established anti-inflammatory compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Source
Homoisoflavonoid 117.0[1]
Homoisoflavonoid 27.8[1]
Homoisoflavonoid 35.1[1]
Homoisoflavonoid 419.2[1]
Homoisoflavonoid 514.4[1]
Quercetin~25-50 µM (Significant inhibition)[2][3]
Parthenolide1.091-2.620 µM[4]
Dexamethasone~34.60 µg/mL[5]

Table 2: Inhibition of Interleukin-6 (IL-6) Production

CompoundIC50 (µg/mL)Source
4'-O-Demethylophiopogonanone E13.4 ± 2.3[6]
Palmitic acid58.9 ± 6.8[1]
Desmethylisoophiopogonone B32.4 ± 3.6[1]
5,7-dihydroxy-3-(4'-hydroxybenzyl) chromone11.5 ± 2.8[1]
QuercetinSignificant inhibition at 50 µM[3]
Parthenolide1.091-2.620 µM[4]
DexamethasoneSignificant inhibition (Concentration not specified)[7]

Table 3: Inhibition of Interleukin-1β (IL-1β) Production

CompoundIC50 (µg/mL)Source
4'-O-Demethylophiopogonanone E32.5 ± 3.5[6]
Palmitic acid65.3 ± 6.8[1]
Desmethylisoophiopogonone B64.3 ± 7.9[1]
QuercetinSignificant inhibition at 50 µM[8]
Parthenolide1.091-2.620 µM[4]
DexamethasoneSignificant inhibition (Concentration not specified)[7]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are the protocols for the key assays mentioned in the comparison tables.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours).

Nitric Oxide (NO) Assay

The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of IL-6 and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, supernatants are added to wells of a microplate pre-coated with antibodies specific for the target cytokine. After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP) and a substrate solution. The color development is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined from a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding and reproducibility. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

LPS-induced Inflammatory Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) MAPK->Pro_inflammatory_Cytokines iNOS iNOS MAPK->iNOS NFkB->Pro_inflammatory_Cytokines NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells adhesion Allow cells to adhere overnight seed_cells->adhesion pre_treat Pre-treat with compounds adhesion->pre_treat lps_stimulation Stimulate with LPS pre_treat->lps_stimulation collect_supernatant Collect supernatant lps_stimulation->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for Cytokines collect_supernatant->elisa_assay calculate_ic50 Calculate IC50 values griess_assay->calculate_ic50 elisa_assay->calculate_ic50 statistical_analysis Statistical Analysis calculate_ic50->statistical_analysis

Caption: General workflow for in vitro anti-inflammatory screening.

References

A Head-to-Head Comparison: 6-Aldehydoisoophiopogonone A and Synthetic STAT3 Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally derived compound 6-Aldehydoisoophiopogonone A and prominent synthetic inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document outlines their mechanisms of action, presents available quantitative data, and details relevant experimental protocols.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, plays a pivotal role in the pathogenesis of various cancers and inflammatory diseases. This has rendered it a prime therapeutic target.[1] This guide explores the potential of this compound, a homoisoflavonoid isolated from Ophiopogon japonicus, in this context and contrasts it with well-characterized synthetic STAT3 inhibitors.[2]

The STAT3 Signaling Pathway: A Key Therapeutic Target

The STAT3 signaling cascade is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to DNA to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[3][4] Consequently, inhibiting this pathway presents a promising strategy for therapeutic intervention.

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) DNA->Gene_Expression Transcription

Caption: The canonical STAT3 signaling pathway, a key target for therapeutic intervention.

Comparative Analysis: this compound vs. Synthetic Inhibitors

While direct comparative studies are limited, this section contrasts the known attributes of synthetic STAT3 inhibitors with the potential activities of this compound, drawing inferences from studies on related compounds from its source.

Mechanism of Action

Synthetic Inhibitors: A primary strategy for synthetic STAT3 inhibitors is the direct targeting of the STAT3 protein, particularly its SH2 domain. This domain is crucial for the dimerization of phosphorylated STAT3, a prerequisite for its nuclear translocation and DNA binding. By binding to the SH2 domain, these inhibitors allosterically block the dimerization process.

This compound (Potential Mechanism): Direct evidence for the interaction of this compound with STAT3 is not yet available. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory properties.[5][6] These compounds have been shown to suppress the production of pro-inflammatory cytokines, including IL-6, and to modulate the MAPK signaling pathway in lipopolysaccharide-induced macrophages.[5][6][7] Since IL-6 is a potent activator of the JAK/STAT3 pathway, it is plausible that this compound may exert an indirect inhibitory effect on STAT3 signaling by downregulating upstream activators.

Mechanism_Comparison cluster_synthetic Synthetic Inhibitors cluster_natural This compound (Hypothesized) Inhibitor_S Synthetic Inhibitor (e.g., Stattic, S3I-201) STAT3_SH2 STAT3 SH2 Domain Inhibitor_S->STAT3_SH2 Direct Binding STAT3_Dimerization STAT3 Dimerization STAT3_SH2->STAT3_Dimerization Inhibition Inhibitor_N This compound IL6 IL-6 Production Inhibitor_N->IL6 Suppression JAK_STAT3 JAK/STAT3 Pathway IL6->JAK_STAT3 Activation

Caption: Contrasting mechanisms: Direct vs. potential indirect inhibition of STAT3 signaling.

Quantitative Data Comparison

The following table summarizes key quantitative data for representative synthetic STAT3 inhibitors. At present, comparable quantitative data for this compound's direct activity on STAT3 is unavailable.

InhibitorTypeTargetIC50 ValueAssay TypeReference
Stattic Synthetic Small MoleculeSTAT3 SH2 Domain5.1 µMSTAT3 Activation (in vitro)[8]
S3I-201 Synthetic Small MoleculeSTAT3 SH2 Domain86 µMSTAT3 DNA-binding (in vitro)[9]
WP1066 Synthetic Small MoleculeJAK2/STAT32.43 µM (for STAT3)Cell-basedNot explicitly cited
Cryptotanshinone Natural ProductSTAT34.6 µMSTAT3 Phosphorylation (in vitro)Not explicitly cited
This compound Natural HomoisoflavonoidUnknown (Potentially indirect via anti-inflammatory action)Not Available--

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential inhibitors. Below are outlines for key experiments.

STAT3 Dimerization Assay (Co-Immunoprecipitation)

This assay directly assesses the ability of a compound to inhibit the formation of STAT3 dimers within a cellular context.

  • Cell Culture and Treatment: Culture cells known to have constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells) and treat with the test compound or vehicle control for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for a tag (e.g., HA-tag) on one of the expressed STAT3 constructs.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., FLAG-tag) to detect the co-precipitated STAT3 monomer. A decrease in the co-precipitated protein in the presence of the inhibitor indicates a reduction in dimerization.

CoIP_Workflow Start Culture & Treat Cells Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (with anti-HA) Lysis->IP WB Western Blot (with anti-FLAG) IP->WB Analysis Analyze Dimerization WB->Analysis

Caption: Workflow for a co-immunoprecipitation assay to assess STAT3 dimerization.

STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)

This in vitro assay measures the direct binding of an inhibitor to the STAT3 SH2 domain.

  • Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe that binds to the SH2 domain (e.g., GpYLPQTV-FITC), and the test compound.

  • Assay Setup: In a microplate, combine the STAT3 protein and the fluorescent probe.

  • Compound Addition: Add serial dilutions of the test compound.

  • Measurement: Measure fluorescence polarization. If the test compound binds to the SH2 domain, it will displace the fluorescent probe, leading to a decrease in the polarization signal.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound probe.

Anti-Inflammatory Activity Assay (Measurement of IL-6 Production)

This assay can be used to evaluate the potential indirect inhibitory effect of compounds like this compound.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells).

  • Stimulation and Treatment: Treat the cells with the test compound for a set period before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant after a suitable incubation time.

  • ELISA: Measure the concentration of IL-6 in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the ability of the compound to reduce LPS-induced IL-6 production.[5][6]

Conclusion

Synthetic inhibitors offer the advantage of directly targeting the STAT3 SH2 domain with measurable potency. In contrast, this compound, a natural product, represents a promising but less characterized candidate. Based on the anti-inflammatory properties of related homoisoflavonoids, its mechanism may involve an indirect inhibition of the STAT3 pathway by modulating upstream inflammatory signals. Further research is imperative to elucidate the direct effects of this compound on STAT3 and to obtain quantitative data for a more direct comparison. The experimental protocols detailed in this guide provide a framework for such future investigations, which are essential for advancing the development of novel and effective STAT3-targeted therapies.

References

Safety Operating Guide

Proper Disposal of 6-Aldehydoisoophiopogonone A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for 6-Aldehydoisoophiopogonone A. This document contains detailed information regarding the substance's hazards, handling, storage, and emergency procedures. The following guide provides a comprehensive overview of recommended disposal procedures based on available safety data for similar compounds and general laboratory best practices.

I. Understanding the Compound

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure that the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

III. Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent further spreading of the material. For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent.

  • Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Disposal: Dispose of the collected waste and cleaning materials as hazardous waste.

IV. Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Adhere to all federal, state, and local environmental regulations.

Waste Categories and Disposal Methods:

Waste CategoryDisposal Procedure
Unused or Expired Product Collect in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for pickup and disposal.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled container for solid chemical waste. Do not mix with general laboratory trash.
Solutions of this compound Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local guidelines.

Important Considerations:

  • Do Not Dispose Down the Drain: Many organic compounds should not be disposed of in the sanitary sewer system.

  • Avoid Incineration by Unqualified Personnel: On-site incineration should only be performed in a licensed hazardous waste incinerator.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.

V. Experimental Workflow for Disposal

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate Waste by Type (Solid, Liquid, Sharps) B->C D Use Designated, Labeled Waste Containers C->D E Store Waste in a Secure, Designated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Complete all Necessary Waste Disposal Documentation F->G

A flowchart illustrating the key steps for the safe disposal of this compound.

VI. Signaling Pathway for Safe Chemical Handling

The following diagram illustrates the decision-making process for ensuring safety during chemical handling and disposal.

G Start Begin Chemical Handling Assess Assess Hazards (Consult SDS) Start->Assess PPE Select and Don Appropriate PPE Assess->PPE Handle Proceed with Experiment/ Handling PPE->Handle Waste Generate Chemical Waste Handle->Waste Segregate Segregate Waste Waste->Segregate Dispose Dispose via Approved Protocol Segregate->Dispose End End of Process Dispose->End

A diagram showing the procedural flow for safe chemical handling and disposal.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Given the potential for cytotoxic activity, a comprehensive PPE strategy is crucial to minimize exposure through skin contact, inhalation, or accidental ingestion.[3] The following table outlines the recommended PPE for various tasks involving 6-Aldehydoisoophiopogonone A.

TaskRecommended Personal Protective Equipment
Unpacking and Storage - Double gloves (chemotherapy-tested)[4][5]- Protective gown[4]- Eye protection (safety glasses or goggles)[1]
Preparation (Weighing, Dissolving) - Double gloves (chemotherapy-tested)[4][5]- Disposable gown that is impervious and closes in the back[5]- NIOSH-certified N95 respirator or higher[5]- Goggles and face shield to protect against splashes[4][5]
Administration/Handling - Double gloves (chemotherapy-tested)[4][5]- Protective gown[4]- Eye protection (safety glasses or goggles)[1]- Surgical mask[3]
Waste Disposal - Double gloves (chemotherapy-tested)[4][5]- Protective gown[4]- Eye protection (safety glasses or goggles)[1]
Spill Cleanup - Double gloves (industrial thickness, e.g., neoprene or nitrile)[1]- Impervious gown[5]- Full-face respirator with appropriate cartridges or a PAPR[5]- Shoe covers[4]

Operational Plan: Step-by-Step Handling

1. Preparation and Handling:

  • All handling of this compound, especially when in solid (powder) form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Avoid contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water.[7]

2. Storage:

  • This compound should be stored at 4°C and protected from light.[2]

  • For solutions in solvent, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended, with light protection.[2]

  • The storage container should be tightly closed and located in a dry, cool, and well-ventilated place.[6]

Disposal Plan

All waste contaminated with this compound, including used PPE, disposable labware, and cleaning materials, should be treated as cytotoxic waste.

  • Segregation: Contaminated waste must be segregated from regular laboratory trash.

  • Containment: Use designated, leak-proof, and clearly labeled cytotoxic waste containers.

  • Disposal Route: Follow institutional and local regulations for the disposal of cytotoxic or hazardous chemical waste. This typically involves incineration at high temperatures.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_disposal Disposal Phase Receiving Receiving and Unpacking (Wear Gloves, Gown, Eye Protection) Storage Secure Storage (4°C, Protect from Light) Receiving->Storage Weighing Weighing and Preparation (In Fume Hood with Full PPE) Storage->Weighing Experiment Experimental Use (Appropriate PPE) Weighing->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination WasteSegregation Segregate Cytotoxic Waste Decontamination->WasteSegregation Disposal Dispose via Approved Route WasteSegregation->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aldehydoisoophiopogonone A
Reactant of Route 2
Reactant of Route 2
6-Aldehydoisoophiopogonone A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。